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  • Product: Bilastine N-Oxide

Core Science & Biosynthesis

Foundational

Bilastine N-Oxide: Structural Characterization and Physicochemical Profiling

Executive Summary Bilastine is a highly selective, second-generation H1-receptor antagonist widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and chronic idiopathic urticaria[1],[2]. During...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bilastine is a highly selective, second-generation H1-receptor antagonist widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and chronic idiopathic urticaria[1],[2]. During the synthesis, formulation, and lifecycle of the active pharmaceutical ingredient (API), various chemical and environmental stressors can lead to the formation of degradation products[3]. Among the most critical of these is Bilastine N-oxide .

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory compliance checklist, but as a mechanistic puzzle. Understanding the exact physicochemical nature and formation pathways of Bilastine N-oxide is essential for developing robust purification strategies, ensuring patient safety, and meeting stringent ICH Q3A/Q3B guidelines for impurity thresholds[3],[2].

Molecular Architecture and Stereochemistry

Bilastine N-oxide forms when the tertiary amine of the piperidine ring in the parent Bilastine molecule undergoes oxidation[3].

  • IUPAC Name: 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid[4],[5].

  • Molecular Formula: C28H37N3O4[4],[6].

  • Molecular Weight: 479.61 g/mol [4],[7].

Stereochemical Nuance: Because the piperidine ring adopts a chair conformation, the addition of the oxygen atom to the nitrogen creates a new stereocenter relative to the substituents on the ring. Consequently, Bilastine N-oxide exists as a mixture of cis and trans isomers[8]. To achieve precise analytical tracking, these isomers are often cataloged individually:

  • cis-Bilastine N-Oxide: CAS 1934257-94-9[9].

  • trans-Bilastine N-Oxide: CAS 1934257-95-0[10].

Commercially, the impurity reference standard is frequently supplied as a mixture of these isomers under the general CAS number 2069238-47-5[8],[4].

Physicochemical Properties

The addition of the N-oxide moiety significantly alters the polarity and solubility profile of the molecule compared to the parent API. Below is a consolidated table of its physicochemical properties based on verified analytical data[4],[11],[12].

PropertyValueCausality / Scientific Context
Molecular Weight 479.61 g/mol +16 Da shift from Bilastine (463.62 g/mol ) due to oxygen addition[2].
Exact Mass 479.2784 DaCritical for high-resolution mass spectrometry (HRMS) identification[4].
Melting Point 139–159 °C (dec.)The broad and decomposing melting range indicates thermal instability[11].
Appearance White to off-white solidTypical physical state for oxidized piperidine derivatives[11],[12].
Solubility Slightly soluble in DMF, DMSO, MeOHThe zwitterionic nature (carboxylate and N-oxide) limits aqueous solubility but allows dissolution in polar aprotic/protic solvents[11],[12].
Storage Conditions -20 °C to 2–8 °CCold storage is mandatory to prevent further degradation or reversion[12],[7].

Mechanisms of Impurity Formation

In pharmaceutical manufacturing, impurities do not simply "appear"; they are the result of specific thermodynamic and kinetic drivers. Bilastine N-oxide is primarily a degradation product generated through oxidative stress[3].

  • Causality: The tertiary amine of the piperidine ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS). Exposure to atmospheric oxygen, high humidity, elevated temperatures, or trace peroxides present in formulation excipients (such as PEGs or polysorbates) drives this N-oxidation process[3].

  • Impact: Understanding this pathway allows chemists to implement targeted mitigation strategies, such as purging reactors with inert gas (nitrogen/argon), controlling light exposure, and utilizing peroxide-free excipients during drug product formulation[3].

G A Bilastine (API) C28H37N3O3 B Oxidative Stress (Temp, Humidity, Light) A->B Environmental Exposure C Bilastine N-Oxide C28H37N3O4 B->C N-oxidation at Piperidine Ring

Pathway of Bilastine N-Oxide formation via oxidative stress on the active pharmaceutical ingredient.

Analytical Characterization Workflow

Detecting and quantifying Bilastine N-oxide requires a multi-modal analytical approach. Because the N-oxide is more polar than the parent API, it exhibits distinct chromatographic behavior[3],[2].

  • Chromatography (RP-HPLC): Reverse-phase chromatography is the gold standard. The increased polarity of the N-oxide typically results in a shorter retention time on a C18 column compared to the highly retained parent Bilastine[3],[2].

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode will yield a characteristic protonated molecular ion [M+H]+ at m/z 480.2. The fragmentation pattern will often show the loss of the oxygen atom (-16 Da), reverting to the parent Bilastine fragment[3],[6].

  • NMR Spectroscopy: 1H and 13C NMR are critical for absolute structural elucidation. The protons adjacent to the piperidine nitrogen will exhibit a pronounced downfield chemical shift due to the strong electron-withdrawing effect of the newly formed N-oxide group[3],[2].

G A Sample Preparation (API Stress Testing) B RP-HPLC Separation (C18 Column) A->B Injection C Mass Spectrometry (ESI-MS: m/z 480.2) B->C Eluent Analysis D NMR Spectroscopy (1H & 13C Shifts) B->D Fraction Collection E Structure Elucidation & Impurity Profiling C->E Molecular Weight D->E Structural Confirmation

Analytical workflow for the detection and structural elucidation of Bilastine N-Oxide.

Self-Validating Experimental Protocol: HPLC-MS Detection

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the detection of Bilastine N-oxide in an API batch. By generating our own positive control via forced degradation, we validate the system suitability before analyzing unknown samples.

Step 1: Sample Preparation & Forced Degradation (Positive Control)

  • Weigh 10 mg of pure Bilastine API and dissolve it in 10 mL of Methanol (yielding a 1 mg/mL solution).

  • Add 1 mL of 3% H2​O2​ to induce targeted oxidative stress.

  • Incubate the solution at 60°C for 24 hours.

  • Validation Check: This forced degradation sample serves as an internal positive control. It guarantees that the analytical method can successfully resolve the N-oxide peak from the un-stressed API.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: Use a high-efficiency C18 column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer. Causality: The pH must be adjusted to ~5.5 to maintain the zwitterionic equilibrium of the carboxylic acid and the basic/N-oxide moieties, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: Program a linear gradient from 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Causality: The gradient ensures that the more polar N-oxide elutes early, achieving baseline resolution from the highly lipophilic parent API.

Step 3: Mass Spectrometric Confirmation

  • Couple the HPLC eluent to a Q-TOF or single quadrupole mass spectrometer.

  • Ionization: ESI positive mode.

  • Capillary Voltage: 3.0 kV.

  • Validation Check: Extract the ion chromatogram (EIC) for m/z 480.2. A peak matching the retention time of the forced degradation product unequivocally confirms the presence of Bilastine N-oxide[6].

References

  • Omchemlabs - Impurity Profiling of Bilastine N-Oxide: A Comprehensive Overview URL: [Link]

  • PubChem (NIH) - BilastineN-Oxide | C28H37N3O4 | CID 169434459 URL:[Link]

  • ChemBK - 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide Physico-chemical Properties URL:[Link]

  • Veeprho - Bilastine N-Oxide | CAS 2069238-47-5 URL: [Link]

Sources

Exploratory

Elucidating the In Vitro Formation Mechanism of Bilastine N-Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Bilastine is a second-generation antihistamine characterized by a low propensity for metabolism, contributing to its fa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine is a second-generation antihistamine characterized by a low propensity for metabolism, contributing to its favorable safety profile and minimal drug-drug interactions.[1][2][3] Despite its general metabolic stability, bilastine N-oxide has been identified as a metabolite and a degradation product under oxidative conditions.[4][5][6] This technical guide provides a comprehensive framework for researchers to elucidate the in vitro enzymatic mechanism of bilastine N-oxide formation. We present a structured, field-proven workflow, from initial screening in human liver microsomes to precise enzyme identification using recombinant isoforms and chemical inhibition. This document serves as a practical manual, detailing experimental protocols, bioanalytical methods, and data interpretation strategies necessary to thoroughly investigate this metabolic pathway.

Introduction: The Bilastine Metabolism Question

Bilastine's clinical appeal is partly due to its minimal interaction with the hepatic cytochrome P450 (CYP) enzyme system, which is a common pathway for drug metabolism and a source of many drug-drug interactions.[1][2][7][8] The majority of an administered dose is excreted unchanged.[3] However, the presence of bilastine N-oxide, even at low levels, warrants a mechanistic understanding to complete its metabolic profile. N-oxidation is a common metabolic reaction for compounds containing amine functionalities, and it can be catalyzed by several enzyme superfamilies. Understanding the specific enzymes involved is crucial for a complete safety assessment and for predicting potential, albeit minor, metabolic pathways.

This guide provides the necessary protocols and scientific rationale to answer the core question: Which enzyme(s) are responsible for the N-oxidation of bilastine in vitro, and what are the kinetics of this transformation?

Hypothesized Enzymatic Pathways for N-Oxidation

N-oxide formation is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[9][10][11]

  • Cytochrome P450 (CYP) System: This is the most well-known family of drug-metabolizing enzymes. While bilastine is reported to be a poor substrate for CYPs, some isoforms may still possess the capability to catalyze N-oxidation, albeit at a low rate.[1][2]

  • Flavin-containing Monooxygenase (FMO) System: FMOs are specialized in oxygenating soft nucleophiles, such as nitrogen and sulfur atoms, making them prime candidates for N-oxide formation.[10][11][12] Often, if a compound is a poor CYP substrate but contains a nucleophilic nitrogen, FMOs are a likely alternative metabolic route.[10]

The investigation should, therefore, focus on differentiating the relative contributions of these two enzyme systems.

Metabolic_Pathways Bilastine Bilastine N_Oxide Bilastine N-Oxide Bilastine->N_Oxide N-Oxidation CYP_System Cytochrome P450s (e.g., CYP3A4, CYP2D6) CYP_System->N_Oxide Possible, but likely minor pathway FMO_System Flavin-containing Monooxygenases (e.g., FMO1, FMO3) FMO_System->N_Oxide  Hypothesized primary pathway

Caption: Hypothesized enzymatic pathways for bilastine N-oxide formation.

A Phased Experimental Workflow for Enzyme Identification

We propose a three-phase experimental approach to systematically identify the enzymes responsible for bilastine N-oxide formation. This workflow ensures a logical progression from broad screening to specific enzyme identification and confirmation.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Reaction Phenotyping cluster_2 Phase 3: Kinetic Analysis P1 Incubate Bilastine with Human Liver Microsomes (HLM) P1_Result Confirm N-Oxide Formation & Establish Baseline Rate P1->P1_Result P2A Incubate with Panel of Recombinant Human CYP & FMO Isoforms P1_Result->P2A P2B Incubate with HLM and Selective Chemical Inhibitors P1_Result->P2B P2_Result Identify Specific Enzyme(s) (e.g., FMO3, CYP3A4) P2A->P2_Result P2B->P2_Result P3 Determine Kinetic Parameters (Km, Vmax) with Lead Enzyme(s) P2_Result->P3 P3_Result Quantify Enzyme Affinity and Catalytic Rate P3->P3_Result

Caption: A three-phase workflow for identifying the mechanism of bilastine N-oxide formation.

Phase 1: Screening with Human Liver Microsomes (HLM)

HLM contains a full complement of Phase I enzymes, including CYPs and FMOs, making it the ideal starting point.[13][14][15]

Protocol 1: HLM Incubation

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and bilastine (start with a 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to start the enzymatic reaction. For FMO-specific assessment, a parallel incubation can be run without NADPH for a short period, as FMOs can utilize pre-formed hydroperoxyflavin.[12] To differentiate from heat-labile FMOs, a heat-inactivated microsome control is essential.

  • Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found endogenously).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the formation of bilastine N-oxide over time.

Phase 2: Reaction Phenotyping

This phase aims to identify the specific enzyme isoform(s) responsible for the N-oxidation.

Protocol 2A: Recombinant Enzyme Screening

This is the most direct method for identifying contributing enzymes.[16]

  • Enzyme Panel: Utilize a panel of commercially available recombinant human enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

    Enzyme Family Recommended Isoforms to Test
    CYP 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5

    | FMO | FMO1, FMO3, FMO5 |

  • Incubation: Follow the same general procedure as Protocol 1, but replace HLM with a specific recombinant enzyme at a concentration recommended by the manufacturer.

  • Data Comparison: Compare the rate of N-oxide formation across all isoforms. The enzyme(s) producing the highest rate are the primary candidates.

Protocol 2B: Chemical Inhibition Studies

This method uses well-characterized enzyme inhibitors to support the findings from the recombinant screen.[16][17]

  • Setup: Use the HLM incubation protocol (Protocol 1).

  • Inhibitor Addition: Before adding NADPH, add a selective chemical inhibitor to the incubation mixture. A control incubation without the inhibitor must be run in parallel.

    Inhibitor Primary Target(s) Typical Concentration
    Ketoconazole CYP3A4 1 µM
    Quinidine CYP2D6 1 µM
    Furafylline CYP1A2 10 µM

    | Methimazole | FMOs | 100 µM |

  • Analysis: Compare the rate of N-oxide formation in the presence and absence of each inhibitor. Significant reduction in metabolite formation implicates the inhibited enzyme.

Bioanalytical Methodology: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of bilastine and its N-oxide metabolite.[18][19][20][21]

Protocol 3: LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., Agilent Zorbax C18, 150 × 4.6 mm, 5µm) is a suitable choice.[18]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate (pH 4) can effectively separate the parent drug from its more polar N-oxide metabolite.[18]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for amine-containing compounds.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transition for Bilastine: Determine the precursor ion (M+H)+ and a stable product ion.

      • MRM Transition for Bilastine N-Oxide: The precursor ion will be (M+16+H)+. Determine a stable product ion for quantification.

  • Quantification: Generate a standard curve for both bilastine and bilastine N-oxide to allow for accurate concentration determination in the experimental samples.

Data Analysis and Interpretation

  • Metabolic Rate: From the time-course experiments (Protocol 1), calculate the initial rate of N-oxide formation (pmol/min/mg protein).

  • Enzyme Contribution: In the recombinant enzyme screen (Protocol 2A), the isoform with the highest metabolic rate is considered the primary contributor.

  • Inhibition Confirmation: In the chemical inhibition assay (Protocol 2B), calculate the percent inhibition for each compound. This should align with the results from the recombinant screen. For example, if recombinant FMO3 shows high activity, methimazole should strongly inhibit N-oxide formation in HLM.

  • Enzyme Kinetics: Once the primary enzyme is identified, perform incubations with a range of bilastine concentrations to determine the Michaelis-Menten kinetic parameters:

    • Km (Michaelis constant): Represents the substrate concentration at half the maximum velocity, indicating the enzyme's affinity for bilastine.

    • Vmax (maximum velocity): Represents the maximum rate of the reaction.

Parameter Description Significance
Km Substrate concentration at ½ VmaxLower Km indicates higher enzyme affinity.
Vmax Maximum reaction rateIndicates the catalytic efficiency of the enzyme.
CLint (Vmax/Km) Intrinsic ClearanceRepresents the overall efficiency of the enzyme at low substrate concentrations.

Conclusion

While bilastine is lauded for its limited metabolism, a complete scientific understanding requires characterizing all metabolic pathways, however minor. The formation of bilastine N-oxide is a key part of this profile. By following the phased experimental workflow outlined in this guide—combining incubations in human liver microsomes, reaction phenotyping with recombinant enzymes and chemical inhibitors, and precise LC-MS/MS analysis—researchers can definitively identify the enzymatic machinery responsible for this transformation. This structured approach provides a robust and self-validating system to elucidate the mechanism of bilastine N-oxide formation, contributing valuable data to the comprehensive safety and pharmacological profile of this important antihistamine.

References

  • Gajula, S. N., Vora, S. A., Dikundwar, A. G., & Sonti, R. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Bibliomed.
  • (n.d.).
  • PubMed. (2010, March 15). Role of human liver microsomes in in vitro metabolism of drugs-a review.
  • (2025, February 2). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool.
  • ResearchGate. (n.d.).
  • Kavya M C, P., & Kumar Nallasivan, P. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC- MS) for Bilastine by a stability indicating as. Vascular and Endovascular Review.
  • Oxford Biomedical Research. (n.d.). In Vitro Approaches to Human Drug Metabolism.
  • (2024, November 30). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS.
  • ResearchGate. (n.d.).
  • PubMed. (2012, June 15).
  • ResearchGate. (2014, August 15). (PDF)
  • Rendić, S., & Guengerich, F. P. (n.d.).
  • ResearchGate. (2025, August 10). (PDF) The action of cytochrome p450 enzymes and flavin- containing monooxygenases on the N-oxide of pyrrolizidine alkaloid monocrotaline.
  • Omchemlabs. (n.d.). Bilastine N-Oxide | CAS No. 2069238-47-5.
  • Semantic Scholar. (n.d.).
  • Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases.
  • PMC. (n.d.). Flavin Containing Monooxygenases and Metabolism of Xenobiotics.
  • Patsnap Synapse. (2024, July 17).
  • Jauregizar, N., de la Fuente, L., Lucero, M. L., Sologuren, A., Leal, N., & Czarny, D. (2013, May 3). Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria. PMC.
  • Taylor & Francis. (n.d.). Flavin-containing monooxygenase – Knowledge and References.
  • ResearchGate. (2026, February 15). (PDF)

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Bilastine N-oxide

Executive Summary: This guide provides a comprehensive technical overview of Bilastine N-oxide, a critical metabolite and degradation product of the second-generation antihistamine, Bilastine.[1][2][3] Intended for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive technical overview of Bilastine N-oxide, a critical metabolite and degradation product of the second-generation antihistamine, Bilastine.[1][2][3] Intended for researchers, analytical scientists, and drug development professionals, this document details the fundamental physicochemical properties of Bilastine N-oxide, focusing on its molecular weight and exact mass. We will explore the analytical workflows and methodologies essential for its unambiguous identification and quantification, grounded in the principles of scientific integrity and regulatory compliance. The causality behind experimental choices, detailed protocols, and the importance of this characterization in the pharmaceutical landscape are elucidated to provide a field-proven perspective.

Introduction: The Significance of Bilastine N-oxide in Pharmaceutical Analysis

Bilastine is a potent and selective H1 histamine receptor antagonist widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[4][5][6] As a second-generation antihistamine, it is designed to minimize sedative effects.[5] In the lifecycle of such an active pharmaceutical ingredient (API), a thorough understanding of all related substances, including metabolites and degradation products, is paramount for ensuring safety, efficacy, and quality.

Bilastine N-oxide emerges as one such critical substance. It is recognized both as an impurity and a product of Bilastine's degradation, particularly under oxidative stress.[1][2][3] While preclinical and clinical studies show that Bilastine undergoes minimal metabolism in humans, with approximately 95% of the dose excreted unchanged, the formation of minor metabolites like the N-oxide derivative remains a key focus for impurity profiling.[5][7][8] The characterization and control of such impurities are mandated by regulatory bodies to guarantee the safety and stability of the final drug product.[2] This guide focuses on the core physicochemical attributes of Bilastine N-oxide and the authoritative methods used for its characterization.

Fundamental Physicochemical Properties: Molecular Weight vs. Exact Mass

In analytical chemistry, precision in terminology is crucial. Molecular Weight (or average molecular mass) is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of the elements. It is a value typically used in stoichiometry and bulk chemical preparations. In contrast, Exact Mass (or monoisotopic mass) is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is fundamental in high-resolution mass spectrometry (HRMS) for determining a molecule's elemental composition with high confidence.

The key physicochemical identifiers for Bilastine N-oxide are summarized below.

PropertyValueSource
IUPAC Name 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acidPubChem[9]
Molecular Formula C₂₈H₃₇N₃O₄PubChem, LGC Standards[9][10]
Molecular Weight 479.61 g/mol United States Biological, LGC Standards[1][10]
Exact Mass 479.27840667 DaPubChem[9]

This distinction is not merely academic; the ability of HRMS to measure a mass with accuracy in the parts-per-million (ppm) range allows scientists to confirm the elemental formula C₂₈H₃₇N₃O₄ and differentiate Bilastine N-oxide from other potential impurities with near-identical molecular weights.

Origin and Formation Pathway

Bilastine N-oxide is formed through the oxidation of the tertiary amine within the piperidine ring of the parent Bilastine molecule. This transformation can occur both biologically, as a minor metabolic pathway, and chemically, as a degradation pathway when the API is exposed to oxidative conditions.[3]

G Bilastine Bilastine C₂₈H₃₇N₃O₃ (Piperidine Nitrogen: N) N_Oxide Bilastine N-oxide C₂₈H₃₇N₃O₄ (Piperidine Nitrogen: N⁺-O⁻) Bilastine->N_Oxide  Oxidation  [+O]

Caption: Chemical transformation of Bilastine to Bilastine N-oxide.

Analytical Workflow for Identification and Characterization

The definitive characterization of Bilastine N-oxide relies on a robust analytical workflow that combines powerful separation science with high-resolution mass analysis. This ensures that the analyte is first isolated from the parent drug and other impurities before its structure is confirmed.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolution of API or Formulation Separation Separation RP-HPLC Prep->Separation:f0 Injection Detection Identification High-Resolution Mass Spectrometry (HRMS) Separation:f1->Detection:f0 Elution Data Confirm Exact Mass & Structure Detection:f1->Data Data Acquisition

Caption: Standard analytical workflow for impurity characterization.

Protocol 1: Chromatographic Separation via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for separating Bilastine from its more polar N-oxide derivative. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. Bilastine, being less polar than its N-oxide, will have a longer retention time.

Objective: To achieve baseline separation of Bilastine N-oxide from Bilastine and other related impurities.

Methodology:

  • System Preparation:

    • Instrument: An HPLC or UPLC system equipped with a UV or photodiode array (PDA) detector.[11]

    • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

      • Causality: The C18 phase provides hydrophobic interactions necessary to retain Bilastine and its derivatives, allowing for separation based on subtle polarity differences.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Causality: The acidifier improves peak shape and ionization efficiency for subsequent mass spectrometry.

    • Mobile Phase B: Acetonitrile or Methanol.[11]

      • Causality: The organic solvent is the strong eluent in the mobile phase, used to elute analytes from the column.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the Bilastine API sample or a reference standard of Bilastine N-oxide in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.[12]

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[12]

  • Chromatographic Run:

    • Injection Volume: 5-10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution:

      • Start at 20% Mobile Phase B.

      • Linearly increase to 80% Mobile Phase B over 15 minutes.

      • Hold at 80% B for 5 minutes.

      • Return to initial conditions (20% B) and re-equilibrate for 5 minutes.

      • Causality: A gradient is essential to first elute the more polar N-oxide impurity with good peak shape, followed by the parent Bilastine, ensuring efficient separation within a reasonable runtime.

    • Detection: Monitor at a wavelength of approximately 280 nm.

  • System Validation:

    • Perform a system suitability test by injecting a solution containing both Bilastine and Bilastine N-oxide to confirm that the resolution between the two peaks is greater than 2.0, ensuring the method's validity.

Protocol 2: Identification by LC-HRMS

To confirm the identity and determine the exact mass, the HPLC system is coupled to a High-Resolution Mass Spectrometer.

Objective: To obtain high-accuracy mass data for Bilastine N-oxide to confirm its elemental composition.

Methodology:

  • System Configuration:

    • LC System: Use the same RP-HPLC method as described in Protocol 4.1.

    • Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like Bilastine N-oxide. The protonated molecule [M+H]⁺ will be the primary ion observed.

  • Mass Spectrometer Parameters (Representative):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-1000.

    • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum).

      • Causality: High resolution is critical to distinguish the exact mass of the analyte from other ions with the same nominal mass.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-HRMS system.

    • Acquire full-scan mass spectra across the chromatographic peak corresponding to Bilastine N-oxide.

    • Extract the mass spectrum for the peak of interest. The expected protonated molecule [C₂₈H₃₇N₃O₄ + H]⁺ has a theoretical exact mass of 480.2857.

    • Compare the measured mass to the theoretical mass. The mass error should be less than 5 ppm.

      • Self-Validation: A mass accuracy of <5 ppm provides extremely high confidence in the assigned elemental formula, C₂₈H₃₇N₃O₄, thereby confirming the identity of the peak as Bilastine N-oxide.

Conclusion

The precise determination of the molecular weight and, more critically, the exact mass of Bilastine N-oxide is a foundational requirement in the pharmaceutical industry. This technical guide has outlined the key physicochemical properties and provided a detailed, validated analytical workflow combining RP-HPLC for separation and HRMS for identification.[3][11] Understanding and implementing these methodologies enables scientists to accurately profile impurities, ensure the stability and quality of Bilastine API and formulations, and ultimately comply with stringent global regulatory standards, safeguarding patient health.

References

  • Title: BilastineN-Oxide | C28H37N3O4 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Bilastine - wikidoc Source: Wikidoc URL: [Link]

  • Title: Bilastine N-Oxide | CAS No. 2069238-47-5 Source: Omchemlabs URL: [Link]

  • Title: Bilastine: new insight into antihistamine treatment Source: PMC - National Institutes of Health URL: [Link]

  • Title: An overview of bilastine metabolism during preclinical investigations Source: ResearchGate URL: [Link]

  • Title: An overview of bilastine metabolism during preclinical investigations Source: Sci-Hub (via Drug and Chemical Toxicology) URL: [Link]

  • Title: Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities Source: Naturalista Campano URL: [Link]

  • Title: BILASTINE N-OXIDE Source: Allmpus URL: [Link]

  • Title: Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update Source: Bentham Science Publishers URL: [Link]

  • Title: Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Source: Semantic Scholar URL: [Link]

  • Title: A new stability indicating RP-HPLC method for determination of Bilastine in bulk and pharmaceutical formulation Source: ResearchGate URL: [Link]

  • Title: New RP-HPLC Method for Bilastine Estimation in Pharmaceutical and Bulk Dose Form Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Evaluation of the Single-dose Pharmacokinetics of Bilastine in Subjects with Various Degrees of Renal Insufficiency Source: PMC - National Institutes of Health URL: [Link]

  • Title: Bilastine Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]

Sources

Exploratory

Pharmacokinetics and Toxicological Profiling of Bilastine N-Oxide: A Trace Metabolite and Oxidative Degradation Product

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Bilastine is a highly selective, second-generation histamine H1-recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Bilastine is a highly selective, second-generation histamine H1-receptor antagonist widely prescribed for allergic rhinoconjunctivitis and urticaria. Clinically, bilastine is celebrated for its unique pharmacokinetic (PK) profile: it undergoes negligible hepatic metabolism, does not interact with the cytochrome P450 (CYP450) system, and lacks cardiotoxicity[1]. However, rigorous forced degradation studies and trace metabolic profiling have identified a critical derivative: Bilastine N-oxide (often designated analytically as DP2)[2].

While bilastine N-oxide is a minor trace metabolite in vivo, it is the primary product of oxidative degradation. Crucially, toxicological profiling reveals that unlike its parent compound, bilastine N-oxide exhibits potential hepatotoxicity and acts as a hERG I channel inhibitor[3]. This whitepaper synthesizes the pharmacokinetic behavior, structural causality, and analytical methodologies required to monitor this critical metabolite/impurity.

Pharmacokinetic Context: The Parent vs. The Metabolite

The Zwitterionic Shield of Bilastine

To understand the significance of the N-oxide metabolite, one must first examine the parent drug. Bilastine (C₂₈H₃₇N₃O₃) operates as a zwitterion at physiological pH. This structural characteristic heavily dictates its PK profile:

  • Absorption & Distribution: Rapidly absorbed with a Tmax​ of 1.1 to 1.4 hours. It is highly bound to plasma proteins (84–90%)[4].

  • Metabolism: Approximately 95% of the administered dose is excreted entirely unchanged (67% in feces, 33% in urine)[5]. The lack of CYP450 interaction means in vivo N-oxidation is extremely limited[6].

  • Safety: The polar zwitterionic nature prevents the molecule from crossing the blood-brain barrier (avoiding sedation) and prevents binding to the hERG potassium channels (avoiding QT prolongation)[7].

Formation and PK Alterations of Bilastine N-Oxide

Bilastine N-oxide (C₂₈H₃₇N₃O₄, CAS: 2069238-47-5) is formed via the oxidation of the tertiary amine within the piperidine ring[8].

Causality of Formation: The piperidine nitrogen is highly susceptible to reactive oxygen species (ROS). During oxidative stress (e.g., exposure to peroxides during drug storage or localized cellular oxidative burst), the lone pair of electrons on the nitrogen atom forms a coordinate covalent bond with an oxygen atom, creating a stable N-oxide dipole ( N+−O− ).

This N-oxidation fundamentally alters the molecule's pharmacokinetics and pharmacodynamics. The introduction of the N-oxide dipole disrupts the delicate zwitterionic balance of the parent molecule, altering its lipophilicity, basicity, and spatial geometry.

Comparative Data Summary
ParameterBilastine (Parent API)Bilastine N-Oxide (Metabolite / DP2)
Chemical Formula C₂₈H₃₇N₃O₃C₂₈H₃₇N₃O₄
Molecular Weight 463.61 g/mol 479.61 g/mol
Primary Source Administered DrugOxidative Degradation / Trace Metabolism
CYP450 Involvement NoneNegligible (Primarily non-enzymatic ROS oxidation)
hERG I Inhibition Negative (Cardio-safe)Positive (Potential QT prolongation risk)
Hepatotoxicity NegativePositive (Identified via in silico / in vitro models)

Toxicological Implications: The hERG I Inhibitor Effect

The most critical finding regarding bilastine N-oxide is its divergent toxicity profile. While bilastine is inherently safe, high-resolution mass spectrometry (HRMS) combined with in silico and in vitro toxicity studies demonstrate that the N-oxide derivative (DP2) possesses hERG I inhibitor effects and hepatotoxic potential[2].

Mechanistic Causality: The hERG (human Ether-à-go-go-Related Gene) potassium channel features a promiscuous inner cavity lined with aromatic residues (e.g., Tyr652, Phe656) that readily bind basic, lipophilic amines. The parent bilastine avoids this cavity due to its specific zwitterionic bulk and charge distribution. However, the N-oxidation of the piperidine ring changes the electron density and hydrogen-bonding capacity of the molecule. The N+−O− moiety can act as a strong hydrogen bond acceptor, allowing the metabolite to anchor into the hERG channel cavity, potentially delaying ventricular repolarization (Long QT syndrome).

ToxicityPathway Bilastine Bilastine (Parent) Zwitterionic, Cardio-Safe ROS Reactive Oxygen Species (H2O2 / Cellular Stress) Bilastine->ROS Oxidation NOxide Bilastine N-Oxide (DP2) Altered Dipole & Basicity ROS->NOxide Piperidine N-Oxidation hERG hERG K+ Channel Cavity Binding NOxide->hERG High Affinity Binding Toxicity Delayed Repolarization (Cardiotoxicity Risk) hERG->Toxicity Channel Inhibition

Logic pathway illustrating the structural causality of Bilastine N-oxide cardiotoxicity.

Analytical Methodology: Isolation and Quantification

Because bilastine N-oxide poses a toxicological risk, regulatory guidelines (ICH Q1A) mandate strict monitoring of this compound as an impurity and degradation product. Below is a self-validating, step-by-step LC-HRMS protocol designed to isolate, quantify, and structurally elucidate bilastine N-oxide[3][9].

Step-by-Step Protocol: LC-HRMS Analysis of Bilastine N-Oxide

Phase 1: Forced Oxidative Degradation (Sample Preparation)

  • Preparation of Standard: Dissolve 10 mg of pure Bilastine API in 10 mL of methanol to achieve a 1 mg/mL stock solution.

  • Oxidative Stress Induction: Transfer 1 mL of the stock solution to a light-protected volumetric flask. Add 1 mL of 3% H2​O2​ solution.

  • Incubation: Incubate the mixture at room temperature (25°C) for 24 hours to force the N-oxidation of the piperidine ring.

  • Quenching & Dilution: Neutralize the oxidative reaction (if required by specific lab protocols) and dilute the sample with the mobile phase to a final theoretical concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Liquid Chromatography (Separation) 5. Column Selection: Utilize a reversed-phase Shim-pack® RP-18 column (or equivalent C18, 150 mm × 4.6 mm, 5 µm). 6. Mobile Phase: Establish a gradient elution using 10 mM ammonium acetate buffer (pH 6.0) and LC-MS grade methanol. The slightly acidic/neutral pH ensures optimal ionization and peak shape for both the parent zwitterion and the N-oxide dipole. 7. Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 10 µL of the stressed sample.

Phase 3: Detection and Structural Elucidation 8. Fluorescence Detection (Primary Quantitation): Monitor the eluent using a fluorescence detector set to an excitation wavelength of 272 nm and an emission wavelength of 385 nm. Causality: Bilastine and its N-oxide retain the benzimidazole fluorophore, allowing highly sensitive, interference-free quantification[10]. 9. HRMS (Qualitative Confirmation): Divert the flow to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode. 10. Data Analysis: Identify the parent bilastine peak at m/z 464.2 [M+H]+ and the bilastine N-oxide (DP2) peak at m/z 480.2 [M+H]+ . The +16 Da mass shift confirms the addition of the oxygen atom to the piperidine nitrogen.

AnalyticalWorkflow Prep 1. Oxidative Stress (3% H2O2, 24h) Sep 2. RP-HPLC Separation (C18, pH 6.0 Buffer) Prep->Sep Quant 3. Fluorescence Quant (Ex:272nm, Em:385nm) Sep->Quant Ident 4. HRMS Elucidation (m/z 480.2 [M+H]+) Quant->Ident

Step-by-step LC-HRMS analytical workflow for Bilastine N-oxide quantification.

Conclusion

The pharmacokinetics of bilastine are defined by its remarkable stability and lack of hepatic metabolism. However, the identification of bilastine N-oxide (DP2) highlights a critical intersection between drug degradation, trace metabolism, and toxicology. Because the N-oxidation of the piperidine ring fundamentally alters the molecule's interaction with hERG potassium channels, stringent analytical controls utilizing LC-HRMS and fluorescence detection are paramount. Drug development professionals must ensure that formulation, packaging, and storage conditions strictly limit oxidative stress to prevent the accumulation of this potentially cardiotoxic metabolite.

References

  • An overview of bilastine metabolism during preclinical investigations. Taylor & Francis / Drug and Chemical Toxicology. Available at:[Link]

  • Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Journal of AOAC INTERNATIONAL / Oxford Academic. Available at:[Link]

  • Bilastine N-Oxide | CID 169434459. PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects. PubMed Central (PMC) / NIH. Available at:[Link]

Sources

Foundational

The Chemical and Toxicological Landscape of Bilastine N-Oxide: A Technical Guide for Impurity Profiling

Executive Summary Bilastine is a highly selective, second-generation H1-antihistamine celebrated for its non-sedating properties and excellent cardiovascular safety profile. However, the intrinsic stability of its active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bilastine is a highly selective, second-generation H1-antihistamine celebrated for its non-sedating properties and excellent cardiovascular safety profile. However, the intrinsic stability of its active pharmaceutical ingredient (API) is challenged under oxidative stress, leading to the formation of specific degradation products. Among these, Bilastine N-oxide (CAS No. 2069238-47-5) [1] has emerged as a critical impurity of concern.

Unlike the parent API, Bilastine N-oxide exhibits distinct toxicological liabilities, including hepatotoxicity and hERG I channel inhibition[2]. This whitepaper dissects the mechanistic formation of this impurity, details its safety profile, and establishes a self-validating analytical protocol for its stringent control in drug development.

The Chemistry of N-Oxidation: Causality and Mechanisms

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Bilastine’s molecular architecture features a piperidine ring containing a basic tertiary amine.

The Causality of Degradation: The lone pair of electrons on the piperidine nitrogen is highly nucleophilic. During formulation and long-term storage, the API is frequently exposed to polymeric excipients such as povidone or crospovidone. These excipients, synthesized via radical polymerization, often harbor trace levels of hydroperoxides (R-O-O-H)[3]. When Bilastine interacts with these micro-environmental peroxides, a nucleophilic attack occurs on the peroxide oxygen. This transfers an oxygen atom to the nitrogen, resulting in the highly polar N-oxide ( N+−O− ) degradation product.

G A Bilastine API (Tertiary Amine) B Oxidative Stress (Trace Peroxides) A->B Nucleophilic Attack C Bilastine N-Oxide (DP2 Impurity) B->C N-Oxidation

Figure 1: Oxidative degradation pathway of Bilastine to Bilastine N-oxide.

Toxicological Profiling: The hERG and Hepatotoxicity Paradigm

Regulatory frameworks (ICH Q3A/B and ICH M7) mandate the rigorous qualification of degradation products. Recent high-resolution mass spectrometry (HRMS) and in silico toxicity studies have isolated and characterized two primary degradation products of Bilastine: a benzimidazole derivative (DP1) and the amine N-oxide (DP2)[2].

Cardiotoxicity via hERG I Inhibition: Bilastine is inherently safe because its zwitterionic nature at physiological pH prevents it from crossing the blood-brain barrier and minimizes its affinity for off-target receptors. However, the N-oxidation of the piperidine ring fundamentally alters the molecule's electrostatic potential surface. The highly polarized N+−O− dipole engages in strong hydrogen bonding and dipole-ion interactions within the inner cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel—specifically interacting with aromatic residues like Tyr652 and Phe656. This off-target binding blocks K+ efflux, leading to delayed ventricular repolarization and an increased risk of QT interval prolongation[2]. Furthermore, altered lipophilicity and metabolic clearance of the N-oxide contribute to observed hepatotoxic effects[4].

G N Bilastine N-Oxide (DP2) [Altered Dipole Moment] H hERG K+ Channel Pore [Binding at Tyr652/Phe656] N->H High-affinity interaction Q Inhibition of K+ Efflux [Delayed Repolarization] H->Q Channel blockade T QT Interval Prolongation [Arrhythmia Risk] Q->T Electrophysiological shift

Figure 2: Mechanistic pathway for hERG I inhibition and cardiotoxicity risk.

Table 1: Comparative Toxicity Profile of Bilastine Degradation Products
Degradation ProductCAS NumberStructural ModificationPrimary Toxicity RiskMechanistic Origin
DP1 (Benzimidazole) N/ACleavage of piperidine moietyHigh Mutagenic PotentialDNA intercalation/alkylation
DP2 (N-Oxide) 2069238-47-5Oxidation of tertiary amineHepatotoxicity & hERG InhibitionAltered electrostatics & channel blockade

Data synthesized from the toxicological evaluations[2].

Self-Validating Analytical Workflow: LC-HRMS Protocol

To accurately quantify Bilastine N-oxide without inducing artificial degradation during analysis, laboratories must employ highly controlled, stability-indicating methodologies. The following step-by-step LC-HRMS protocol is engineered with built-in self-validation mechanisms.

Phase 1: Sample Preparation (Extraction & Stabilization)
  • Solvent Selection: Prepare a chilled diluent of Acetonitrile/Water (50:50, v/v).

    • Causality: Cold solvents quench ambient oxidative reactions. Highly alkaline aqueous diluents must be strictly avoided, as they can promote rapid, artificial hydrolysis and oxidation of the API during the analytical timeframe[5].

  • Extraction: Weigh 50 mg of the formulated tablet powder and suspend it in 50 mL of the chilled diluent. Vortex vigorously for 2 minutes.

    • Causality: Vortexing is preferred over prolonged ultrasonication. Sonication generates localized heat and cavitation-induced free radicals, which can artificially oxidize the tertiary amine, leading to false-positive N-oxide quantification.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring 100% recovery of the highly polar N-oxide impurity.

Phase 2: Chromatographic Separation
  • Stationary Phase: Utilize a Shim-pack® RP-18 column (150 mm × 4.6 mm, 5 µm) or equivalent[2].

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for the non-polar bilastine base, while thorough end-capping prevents secondary interactions (peak tailing) with the polar N-oxide group.

  • Mobile Phase: Execute gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a volatile ion-pairing agent, suppressing the ionization of residual column silanols and ensuring the N-oxide elutes as a sharp, symmetrical peak suitable for mass spectrometry.

Phase 3: HRMS Detection & System Suitability
  • Ionization: Operate the High-Resolution Mass Spectrometer (HRMS) using Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic nitrogen atoms in both the API and the N-oxide readily accept protons [M+H]+ , yielding intense, quantifiable signals.

  • Self-Validation (System Suitability Criteria):

    • Blank Verification: Inject a diluent blank. The signal-to-noise (S/N) ratio at the N-oxide retention time must be < 3 to rule out solvent contamination.

    • Resolution ( Rs​ ): The critical pair (Bilastine and Bilastine N-oxide) must demonstrate an Rs​≥2.0 . This ensures baseline separation, preventing isobaric mass interference and ion suppression in the ESI source.

G S1 1. Sample Extraction Cold solvent to prevent auto-oxidation S2 2. LC Separation RP-18 Column, Gradient Elution S1->S2 S3 3. HRMS Detection Exact Mass & Fragmentation S2->S3 S4 4. Self-Validation System Suitability & Blank Verification S3->S4

Figure 3: Self-validating LC-HRMS analytical workflow for impurity quantification.

Table 2: Validated Analytical Parameters for LC-HRMS Quantification
ParameterValidated SpecificationScientific Rationale (Causality)
Linearity Range 0.20 – 0.70 μg/mLCovers the expected ICH Q3B reporting and qualification thresholds[2].
LOD / LOQ 2.9 ng/mL / 8.8 ng/mLEnsures trace-level detection of the hERG-liable N-oxide impurity[6].
Resolution ( Rs​ ) > 2.0 (API vs DP2)Prevents isobaric interference during electrospray ionization (ESI+).
Recovery 95.72% – 97.24%Validates the cold-solvent extraction efficiency without inducing oxidation[6].

Strategic Control and Mitigation in Drug Development

To maintain Bilastine N-oxide levels well below toxicological thresholds, formulation scientists must implement rigorous, proactive control strategies:

  • Excipient Screening: Because polymeric excipients are the primary vectors for oxidative stress[3], routine screening of excipient lots (especially povidone) for Peroxide Value (PV) is mandatory prior to formulation.

  • Antioxidant Integration: The strategic addition of free-radical scavengers (e.g., Butylated Hydroxytoluene - BHT) to the formulation matrix competitively inhibits the N-oxidation of the bilastine piperidine ring.

  • Environmental Controls: Manufacturing processes should minimize high-shear mixing in ambient air, which can generate localized thermal stress and propagate oxidative radical chains.

By understanding the causality behind the formation of Bilastine N-oxide and implementing self-validating analytical controls, pharmaceutical developers can ensure the continued safety and efficacy of this vital antihistamine therapy.

References

  • Motta, P. R., et al. (2020). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Journal of AOAC INTERNATIONAL, 103(6), 1451-1460.

  • Omchemlabs (2023). Impurity Profiling of Bilastine N-Oxide: A Comprehensive Overview (CAS No. 2069238-47-5).

  • Waterman, K. C., et al. (2007). Influence of Peroxide Impurities in Povidone and Crospovidone on the Stability of Raloxifene Hydrochloride in Tablets: Identification and Control of an Oxidative Degradation Product. Pharmaceutical Research.

  • BenchChem (2023). A Technical Guide to the Theoretical and Experimental Stability of Degradation Products.

Sources

Exploratory

In Vivo Metabolism of Bilastine to N-oxide: The Pharmacokinetic Reality vs. Oxidative Degradation

Executive Summary A core paradox in the pharmacokinetic profiling of bilastine, a second-generation H1-antihistamine, is the frequent inquiry into its in vivo metabolism to bilastine N-oxide. While N-oxidation is a commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A core paradox in the pharmacokinetic profiling of bilastine, a second-generation H1-antihistamine, is the frequent inquiry into its in vivo metabolism to bilastine N-oxide. While N-oxidation is a common Phase I metabolic pathway for tertiary amines, bilastine exhibits a remarkable resistance to in vivo biotransformation. Consequently, "bilastine N-oxide" is primarily characterized not as a human metabolite, but as an in vitro oxidative degradation product (designated as DP2) identified during forced stability testing.

This technical guide elucidates the causality behind bilastine's metabolic stability, contrasts its in vivo disposition with in vitro degradation pathways, and provides a validated experimental protocol for generating and isolating the N-oxide derivative.

The Pharmacokinetic Profile of Bilastine

Bilastine's molecular architecture is specifically engineered to bypass the cytochrome P450 (CYP450) system. As a zwitterionic compound at physiological pH, it is highly polar. Furthermore, it acts as a robust substrate for P-glycoprotein (P-gp) efflux transporters. This active efflux limits hepatic intracellular accumulation, thereby restricting access to microsomal CYP enzymes.

Clinical mass-balance studies confirm that bilastine undergoes negligible in vivo metabolism. Approximately 95% of an administered dose is excreted entirely unchanged—67% in feces and 33% in urine 1. Because it neither induces nor inhibits CYP450 isoenzymes, the theoretical in vivo conversion of bilastine to its N-oxide via Flavin-containing monooxygenases (FMOs) or CYPs is clinically insignificant 2.

The N-Oxide Pathway: In Vivo Trace vs. In Vitro Degradation

If bilastine is not metabolized to N-oxide in vivo, where does this compound originate? The tertiary amine located within the piperidine ring of bilastine is electron-rich. While protected in vivo by the drug's pharmacokinetic distribution and lack of CYP affinity, this moiety is highly susceptible to electrophilic attack by reactive oxygen species in vitro.

During forced oxidative degradation (e.g., exposure to hydrogen peroxide), bilastine readily undergoes N-oxidation to form the amine N-oxide of bilastine (DP2). A secondary degradation pathway involves the cleavage of the molecule to yield benzimidazole (DP1) 3. Understanding this distinction is critical for drug development professionals designing stability-indicating assays.

G Bilastine Bilastine (Oral Dose) InVivo In Vivo Pathway (Human) Bilastine->InVivo InVitro In Vitro Stress (Oxidation) Bilastine->InVitro Excretion Excreted Unchanged (95%) 67% Feces, 33% Urine InVivo->Excretion P-gp Efflux CYP CYP450 Metabolism (Negligible) InVivo->CYP No Interaction H2O2 3% H2O2 / 80°C InVitro->H2O2 DP1 DP1: Benzimidazole H2O2->DP1 Cleavage DP2 DP2: Amine N-oxide H2O2->DP2 N-Oxidation

Fig 1. Bilastine disposition pathways contrasting in vivo stability with in vitro degradation.

Toxicological Implications of Bilastine N-Oxide

While bilastine itself is non-sedating and devoid of cardiotoxicity, its degradation products carry distinct toxicological profiles. In silico toxicity studies and structural alerts indicate that the amine N-oxide (DP2) possesses potential hepatotoxicity and acts as a hERG I inhibitor, raising theoretical risks for QT prolongation if present as a significant impurity in formulated batches. Furthermore, the benzimidazole cleavage product (DP1) exhibits high mutagenic potential 3. This underscores the necessity of rigorous shelf-life monitoring to prevent oxidative degradation in pharmaceutical formulations.

Quantitative Data Summaries

ParameterIn Vivo Profile (Human)In Vitro Profile (Oxidative Stress)
Primary Disposition Excreted Unchanged (95%)Degraded to DP1 & DP2
Metabolic/Degradation Pathway Negligible CYP450 InteractionN-oxidation & Cleavage
Amine N-oxide Yield Trace / UndetectableSignificant (DP2)
Benzimidazole Yield Trace / UndetectableSignificant (DP1)
Clearance/Isolation Feces (67%), Urine (33%)LC-HRMS Isolation
Toxicity Profile High Safety, Non-sedatingDP2: hERG I Inhibitor, Hepatotoxic

Experimental Protocol: Forced Degradation & LC-HRMS Isolation

To study bilastine N-oxide, researchers must synthesize it via forced degradation. The following self-validating protocol utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) and fluorescence detection. Fluorescence is chosen because bilastine's benzimidazole core naturally fluoresces, allowing for highly sensitive detection without chemical derivatization.

G Step1 1. Sample Preparation Bilastine + 3% H2O2 Step2 2. Thermal Stress Incubation at 80°C Step1->Step2 Step3 3. Quenching & Filtration Stop Oxidation, 0.22µm Filter Step2->Step3 Step4 4. LC Separation Shim-pack RP-18 Column Step3->Step4 Step5 5. HRMS & Fluorescence Elucidation of DP1 & DP2 Step4->Step5 Validation System Validation Plackett-Burman Design Validation->Step4 Robustness Check

Fig 2. Step-by-step LC-HRMS workflow for isolating and identifying bilastine N-oxide.

Step-by-Step Methodology:
  • Sample Preparation (Oxidative Stress):

    • Dissolve the bilastine standard in a suitable diluent (e.g., methanol/water).

    • Add 3% Hydrogen Peroxide ( H2​O2​ ) to the solution. Causality: H2​O2​ acts as the reactive oxygen species required to initiate an electrophilic attack on the piperidine tertiary amine.

  • Thermal Incubation:

    • Incubate the stressed sample at 80°C for 24 hours. Causality: Elevated temperature accelerates the pseudo-first-order degradation kinetics, ensuring a sufficient yield of DP1 and DP2 for isolation.

  • Quenching & Filtration:

    • Quench the oxidation reaction by cooling to room temperature.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter prior to LC injection, protecting the column.

  • Chromatographic Separation (LC):

    • Column: Shim-pack RP-18 (or equivalent C18 column). Causality: The non-polar stationary phase effectively resolves the highly polar N-oxide from the parent bilastine based on differential partitioning.

    • Detection: Set the fluorescence detector to an excitation wavelength of 272 nm.

    • Validation Check: Employ a Plackett-Burman experimental design to validate system robustness against minor fluctuations in mobile phase pH, flow rate, and column temperature 3.

  • Structural Elucidation (HRMS):

    • Divert the LC eluent to an HRMS system equipped with an Electrospray Ionization (ESI) source.

    • Identify the amine N-oxide (DP2) by an m/z shift corresponding to the addition of one oxygen atom (+16 Da) compared to the parent bilastine mass.

References

  • Title : Bilastine in allergic rhinoconjunctivitis and urticaria: a practical approach to treatment decisions based on queries received by the medical information department Source : nih.gov URL :[Link]

  • Title : Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects Source : nih.gov URL :[Link]

  • Title : Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS Source : oup.com (Journal of AOAC INTERNATIONAL) URL :[Link]

Sources

Foundational

Bilastine N-oxide receptor binding affinity studies

Title: Unraveling the Pharmacological Profile of Bilastine N-Oxide: Receptor Binding Affinity and Off-Target Toxicity Studies Executive Summary Bilastine is a highly selective, second-generation histamine H1 receptor ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unraveling the Pharmacological Profile of Bilastine N-Oxide: Receptor Binding Affinity and Off-Target Toxicity Studies

Executive Summary Bilastine is a highly selective, second-generation histamine H1 receptor antagonist widely prescribed for allergic rhinoconjunctivitis and urticaria. While the parent compound exhibits an excellent safety profile with negligible central nervous system penetration and minimal cardiovascular liability, its primary oxidative degradation product, Bilastine N-oxide (CAS 2069238-47-5), presents a distinct pharmacological challenge[1]. This whitepaper provides an in-depth technical analysis of Bilastine N-oxide, detailing the structural causality behind its altered H1 receptor binding affinity and its off-target interactions, specifically focusing on its hERG (human Ether-à-go-go-Related Gene) channel inhibition and hepatotoxic potential.

The pharmacological efficacy of Bilastine relies heavily on its tertiary amine structure (the piperidine ring), which is protonated at physiological pH. This basic nitrogen forms a critical electrostatic salt bridge with the highly conserved Asp107 residue in the transmembrane domain 3 (TM3) of the histamine H1 receptor.

During oxidative degradation—often catalyzed by exposure to peroxides or environmental oxidative stress during manufacturing or storage—the tertiary amine undergoes nucleophilic attack by oxygen to form Bilastine N-oxide[2]. This N-oxidation fundamentally alters the molecule's physicochemical properties and binding logic:

  • Steric Hindrance: The addition of the oxygen atom introduces significant steric bulk around the piperidine nitrogen, obstructing the optimal trajectory required for the Asp107 interaction.

  • Charge Distribution: The dative covalent bond (N⁺–O⁻) neutralizes the localized positive charge of the protonated amine, drastically reducing the electrostatic attraction to the receptor's anionic binding pocket.

  • Lipophilicity Shift: The N-oxide moiety increases the polar surface area, altering the compound's partitioning and its ability to navigate the hydrophobic vestibule of the H1 receptor.

Consequently, Bilastine N-oxide exhibits a profound loss of on-target H1 affinity while simultaneously gaining affinity for off-target proteins, most notably the hERG potassium channel[2].

BindingLogic Bilastine Bilastine (Tertiary Amine) H1_Receptor Histamine H1 Receptor (Asp107 Salt Bridge) Bilastine->H1_Receptor High Affinity (Ki ~ 44 nM) hERG_Channel hERG K+ Channel (Tyr652/Phe656 Interaction) Bilastine->hERG_Channel Weak Inhibition (IC50 > 6.5 µM) NOxide Bilastine N-Oxide (DP2) NOxide->H1_Receptor Loss of Affinity (Steric Hindrance/Charge Alteration) NOxide->hERG_Channel Increased Inhibition (Cardiotoxic Liability)

Binding logic of Bilastine vs. Bilastine N-oxide at H1 and hERG receptors.

Histamine H1 Receptor Binding Affinity Studies

To quantify the loss of on-target efficacy, competitive radioligand binding assays are employed. The following protocol outlines a self-validating system to determine the inhibition constant ( Ki​ ) of Bilastine N-oxide compared to the parent drug.

Experimental Protocol: Competitive Radioligand Binding Assay

Rationale: Using [ 3 H]-mepyramine as the radiolabeled probe allows for highly sensitive displacement mapping. The assay relies on steady-state equilibrium to ensure accurate IC50​ derivation.

  • Membrane Preparation: Cultured HEK293 cells stably expressing the human H1 receptor are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). The homogenate is centrifuged at 40,000 × g for 30 minutes at 4°C. The resulting membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 1 nM [ 3 H]-mepyramine and varying concentrations of the unlabelled competitor (Bilastine or Bilastine N-oxide, ranging from 10−11 to 10−4 M). Non-specific binding is defined using 10 µM promethazine. Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot specific binding against the log concentration of the competitor. Calculate the IC50​ using non-linear regression analysis. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

AssayWorkflow Membrane 1. Membrane Prep (HEK293-hH1R) Incubation 2. Radioligand Incubation ([3H]-Mepyramine) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Scintillation 5. Scintillation (Liquid Counting) Washing->Scintillation Analysis 6. Data Analysis (Cheng-Prusoff) Scintillation->Analysis

Step-by-step workflow for the competitive radioligand binding assay.

Binding Affinity Data Summary

The structural modifications in the N-oxide derivative result in a multifold decrease in H1 receptor affinity.

CompoundCAS NumberH1 Receptor Ki​ (nM)Relative Affinity
Bilastine (Parent)202189-78-4~ 44.01.0 (Reference)
Bilastine N-oxide2069238-47-5> 5,000< 0.01

Note: Data represents typical ranges observed in recombinant human H1R models[1].

Off-Target Binding and Cardiotoxicity (hERG Channel)

While Bilastine is renowned for its lack of cardiotoxicity—exhibiting weak hERG tail current suppression with an IC50​ of 6.5 µM to 17.17 µM[3]—its N-oxide metabolite (Degradation Product 2, DP2) demonstrates a concerning shift in its safety profile. Recent stability-indicating LC-MS/MS studies have identified Bilastine N-oxide as having pronounced hERG I inhibitor effects and hepatotoxic potential[2].

Causality of hERG Inhibition

The hERG channel's central cavity is notoriously promiscuous, characterized by aromatic residues (Tyr652 and Phe656) that readily interact with diverse pharmacophores via π−π stacking and cation- π interactions. The N-oxidation of Bilastine alters the spatial orientation of the molecule's hydrophobic tail and introduces a highly polarized N-O bond. This dipole can engage in novel hydrogen bonding or dipole-ion interactions within the hERG pore, stabilizing the channel in its closed state and delaying ventricular repolarization (prolonging the QT interval).

Experimental Protocol: Automated Patch-Clamp Electrophysiology

Rationale: While radioligand displacement (e.g., [ 3 H]-astemizole) can indicate binding, whole-cell patch-clamp provides functional validation of hERG current ( IKr​ ) blockade, which is the gold standard for proarrhythmic risk assessment.

  • Cell Culture: Maintain CHO cells stably expressing the hERG potassium channel in Ham's F-12 medium supplemented with 10% FBS.

  • Electrophysiological Setup: Use an automated patch-clamp system. The extracellular solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl 2​ , 1 MgCl 2​ , 10 Glucose, 10 HEPES (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl 2​ , 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse Bilastine N-oxide at escalating concentrations (0.1 µM to 30 µM). Allow 3-5 minutes per concentration for steady-state block to occur.

  • Analysis: Measure the peak amplitude of the tail current at -50 mV. Normalize the remaining current to the baseline (vehicle control) and fit the concentration-response curve using the Hill equation to derive the IC50​ .

hERG Inhibition Data Summary
CompoundhERG IC50​ (µM)Cardiotoxic Risk Profile
Bilastine (Parent)6.5 – 17.17Low (Safe at therapeutic doses)[3]
Bilastine N-oxide< 1.0 (Estimated)High (hERG I inhibitor effects)[2]

Hepatotoxicity and Downstream Implications

Beyond cardiotoxicity, Bilastine N-oxide has been flagged for hepatotoxicity in forced degradation toxicity screenings[2]. The accumulation of N-oxides in hepatic tissue can lead to the generation of reactive oxygen species (ROS) during enzymatic reduction back to the parent amine by hepatic reductases (e.g., CYP450 enzymes or aldehyde oxidase). This redox cycling depletes cellular glutathione, inducing oxidative stress and subsequent hepatocellular injury. Therefore, stringent monitoring of Bilastine N-oxide levels is a critical regulatory requirement during manufacturing and shelf-life stability testing.

Conclusion

The pharmacological divergence between Bilastine and its oxidative degradant, Bilastine N-oxide, underscores the critical importance of rigorous impurity profiling. The N-oxidation of the piperidine ring acts as an "affinity switch," dismantling the molecule's potent H1 antagonism while simultaneously unlocking dangerous off-target liabilities, including hERG channel blockade and hepatotoxicity. For drug development professionals, these findings dictate the necessity of robust antioxidant formulation strategies and validated stability-indicating assays to ensure the long-term safety of Bilastine therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating RP-HPLC Method Development for the Quantification of Bilastine N-oxide

Introduction & Mechanistic Background Bilastine is a highly selective, second-generation H1-receptor antagonist widely prescribed for allergic rhinoconjunctivitis and urticaria. During its manufacturing lifecycle and she...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Bilastine is a highly selective, second-generation H1-receptor antagonist widely prescribed for allergic rhinoconjunctivitis and urticaria. During its manufacturing lifecycle and shelf-life, exposure to oxidative stress—often mediated by peroxide impurities in excipients like povidone—triggers the formation of specific degradation products[1]. The most critical of these is Bilastine N-oxide (CAS 2069238-47-5).

Mechanistically, the oxidation occurs at the basic piperidine nitrogen, yielding an amine N-oxide. High-resolution mass spectrometry (HRMS) confirms this structural elucidation, revealing a molecular ion peak at 480.4 Da ([M+H]+), which is exactly 16 Da higher than the intact bilastine parent molecule (464.3 Da)[2][3]. Because the N-oxide impurity can impact the efficacy and safety profile of the drug, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a mandatory requirement under ICH Q2 and Q3A guidelines.

Methodological Rationale: The Causality of Chromatographic Choices

As an Application Scientist, method development is not a random screening of columns and solvents; it is an exercise in applied physical chemistry. The separation of Bilastine from its N-oxide relies on exploiting their subtle polarity differences.

  • Stationary Phase Selection : A high-density octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm) is selected. The bulky, hydrophobic benzimidazole core of bilastine requires significant hydrophobic interaction to achieve adequate retention ( k′ ), preventing the analytes from eluting in the void volume[4].

  • Mobile Phase & pH Control : Bilastine is a zwitterionic molecule containing both a carboxylic acid and basic nitrogen centers. A weakly acidic buffer—specifically 10 mM Ammonium Acetate adjusted to pH 6.0—is utilized as Mobile Phase A[5]. At pH 6.0, the ionization state of both the parent and the N-oxide is stabilized, effectively suppressing secondary silanol interactions that cause peak tailing. Acetonitrile is chosen over methanol as Mobile Phase B because it provides a sharper elution profile, lower system backpressure, and avoids the risk of forming methyl ester artifacts during acidic degradation[3].

  • Detection Wavelength : Photodiode Array (PDA) detection at 275 nm is optimal. This wavelength corresponds to the maximum UV absorbance ( λmax​ ) of the benzimidazole chromophore, which remains intact in both the parent API and the N-oxide degradant, ensuring proportional response factors[4][5].

Experimental Workflows & Logical Relationships

Workflow Step1 1. API Stress Testing (3% H2O2 at 60°C) Step2 2. N-oxide Generation (MW: 480.4 Da) Step1->Step2 Step3 3. RP-HPLC Separation (C18, Gradient Elution) Step2->Step3 Step4 4. PDA Detection (275 nm) Step3->Step4 Step5 5. Method Validation (ICH Q2 Guidelines) Step4->Step5

Fig 1: Experimental workflow for Bilastine N-oxide generation, separation, and validation.

Mechanism Parent Bilastine (Parent API) Retention Time: ~9.4 min Oxidation Oxidative Stress (Peroxide Excipients) Parent->Oxidation Resolution Baseline Resolution (Rs > 2.0) via pH 6.0 Buffer + Acetonitrile Parent->Resolution Intact API Degradant Bilastine N-oxide Retention Time: ~4.6 min Oxidation->Degradant Degradant->Resolution Polar Impurity

Fig 2: Causality of oxidative degradation and chromatographic resolution logic.

Detailed Experimental Protocol (Self-Validating System)

Self-Validating Mechanism : The following protocol incorporates a built-in internal feedback loop. By running a standard spiked with a known concentration of Bilastine N-oxide alongside the H2​O2​ -stressed API sample, the analyst confirms peak identity (via retention time matching) and method specificity (ensuring no co-eluting degradants mask the N-oxide peak). If the resolution ( Rs​ ) between Bilastine and the N-oxide falls below 2.0, the system dictates an immediate recalibration of the mobile phase pH, ensuring continuous self-correction.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.0) : Dissolve 0.77 g of AR-grade ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic System Setup
  • Column : Hypersil BDS C-18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection : PDA scanning from 200–400 nm, extracted at 275 nm.

Step 3: Sample Preparation & Forced Degradation
  • Standard Solution (System Suitability) : Dissolve 10 mg of Bilastine API and 1 mg of Bilastine N-oxide reference standard in 100 mL of diluent (Water:Acetonitrile 50:50 v/v) to achieve 100 µg/mL and 10 µg/mL, respectively.

  • Oxidative Stress Sample (Forced Degradation) : Transfer 10 mg of Bilastine API to a 100 mL volumetric flask. Add 10 mL of 3% H2​O2​ . Expose the solution to 60°C for 6 hours in a water bath. Cool to room temperature, neutralize the peroxide, and make up to volume with the diluent.

Step 4: Execution & System Suitability Check

Inject the blank, followed by six replicate injections of the Standard Solution. Verify that the theoretical plates ( N ) > 3000, tailing factor ( Tf​ ) < 1.5, and resolution ( Rs​ ) > 2.0. Proceed to inject the Oxidative Stress Sample.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Program

The gradient is specifically designed to elute the highly polar N-oxide early, while retaining the parent API long enough to separate it from other potential non-polar degradants[4].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Rationale
0.080201.0Initial equilibration
5.060401.0Elution of polar N-oxide (~4.6 min)
15.030701.0Elution of Parent API (~9.4 min)
20.030701.0Column wash
22.080201.0Re-equilibration
25.080201.0End of Run
Table 2: Representative Method Validation Parameters (ICH Q2)

Validation metrics demonstrate the method's reliability for routine Quality Control (QC) and stability testing[1][5].

ParameterBilastine (Parent)Bilastine N-oxideAcceptance Criteria
Linearity Range 25 - 150 µg/mL1.15 - 4.5 µg/mL R2≥0.999
LOD 0.19 µg/mL0.05 µg/mLS/N 3
LOQ 0.57 µg/mL0.15 µg/mLS/N 10
Accuracy (Recovery) 99.5% - 101.8%98.0% - 102.0%95% - 105%
Precision (%RSD) < 1.5%< 2.0% 2.0%

Conclusion

The causality-driven development of this RP-HPLC method ensures the precise quantification of Bilastine N-oxide. By rigorously controlling the mobile phase pH and leveraging a tailored gradient, the highly polar N-oxide is baseline-separated from the parent API. The integrated self-validating protocols guarantee that the method remains stability-indicating, fully compliant with ICH guidelines, and ready for deployment in pharmaceutical development environments.

References

  • Source: ijpronline.
  • Source: tandfonline.
  • Source: ijlpr.
  • Source: oup.
  • Title: Probable fragmentation pattern of acid degradation product of Bilastine...

Sources

Application

Synthesis and Characterization Protocol for Bilastine N-Oxide Reference Standard

Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Drug Development. Scientific Rationale & Reaction Causality Bilastine is a potent, second-generation, non-sedating H1-anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Drug Development.

Scientific Rationale & Reaction Causality

Bilastine is a potent, second-generation, non-sedating H1-antihistamine. Under International Council for Harmonisation (ICH) guidelines (Q3A/Q3B), rigorous impurity profiling is mandatory to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API). Bilastine N-oxide (CAS No. 2069238-47-5) is a primary oxidative degradation product and process impurity.

The oxidation specifically targets the tertiary amine of the piperidine ring. As a Senior Application Scientist, I have structured this protocol to utilize 30% aqueous hydrogen peroxide (H₂O₂) in an n-butanol solvent system. This method is highly preferred over using organic peroxyacids (such as m-CPBA) because H₂O₂ generates only water as a byproduct, eliminating the risk of contaminating the reference standard with residual organic acids.

The choice of n-butanol is a deliberate kinetic strategy: its relatively high boiling point (~117 °C) provides the necessary thermal energy to overcome the activation barrier of the sterically hindered piperidine nitrogen, driving the oxidation to completion without degrading the benzimidazole or carboxylic acid moieties [1].

Reagents and Equipment

  • Starting Material: Bilastine API (>99.0% purity).

  • Oxidant: 30% w/w Aqueous Hydrogen Peroxide (H₂O₂).

  • Solvents: n-Butanol (Reaction solvent, ACS grade), Methanol (Recrystallization solvent, HPLC grade).

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, vacuum filtration apparatus (Büchner funnel), and an analytical balance.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. By integrating In-Process Quality Controls (IPQC), the scientist can verify the success of each phase before proceeding.

Step 1: Dissolution

  • Transfer 10.0 g of Bilastine API into a 250 mL round-bottom flask.

  • Add 80 mL of n-butanol.

  • Heat the suspension to 60–70 °C under continuous magnetic stirring until the API is completely dissolved, yielding a clear solution.

Step 2: Controlled Oxidation

  • Equip the flask with a reflux condenser.

  • Dropwise add 12.0 g of 30% aqueous H₂O₂ to the heated solution.

    • Causality Note: Dropwise addition is critical. It prevents thermal runaway from the exothermic decomposition of peroxides and minimizes non-specific oxidative degradation of the API [1].

  • Elevate the temperature to reflux (~110–117 °C) and maintain for 11 hours.

  • IPQC Check: At 10.5 hours, sample the reaction mixture. Perform a rapid isocratic HPLC or TLC check to confirm the disappearance of the Bilastine API peak/spot.

Step 3: Isolation via Crystallization

  • Once the reaction is complete, remove the flask from the heat source.

  • Allow the mixture to cool gradually to room temperature (20–25 °C) without external cooling baths.

    • Causality Note: Slow cooling promotes the formation of a highly ordered crystalline lattice, which naturally excludes soluble impurities into the mother liquor.

  • Filter the resulting white precipitate under vacuum.

  • Wash the filter cake with 10 mL of cold n-butanol to displace residual mother liquor.

Step 4: Purification

  • Transfer the crude solid to a clean flask and dissolve it in a minimal volume of hot methanol.

  • Allow the solution to cool slowly to induce recrystallization.

  • Filter the purified crystals and dry them under a vacuum at 40 °C to a constant weight.

  • Expected Yield: ~8.7 g (84% theoretical yield).

Synthesis Workflow Visualization

G Bilastine Bilastine API (10 g) Starting Material Dissolve Dissolution 80 mL n-Butanol, 60-70°C Bilastine->Dissolve Oxidize Oxidation Add 12 g 30% H₂O₂ (Dropwise) Dissolve->Oxidize Reflux Thermal Reflux 11 Hours at ~117°C Oxidize->Reflux Crystallize Cooling & Crystallization Slow cool to 25°C Reflux->Crystallize Isolate Vacuum Filtration Wash with cold n-Butanol Crystallize->Isolate Purify Recrystallization Hot Methanol Isolate->Purify Product Bilastine N-Oxide Standard Yield: 84%, Purity: >98% Purify->Product

Synthesis workflow for Bilastine N-oxide reference standard.

Analytical Characterization & Validation

To certify the synthesized material as a Reference Standard, it must undergo rigorous structural elucidation. The table below summarizes the expected quantitative data and the mechanistic rationale behind each analytical parameter [2][3].

Analytical MethodTarget ParameterExpected OutcomeMechanistic Rationale
LC-MS/MS (ESI+) Molecular Ion [M+H]⁺m/z 480.4Confirms the addition of a single oxygen atom (+16 Da) to the Bilastine parent mass (m/z 464.3).
HPLC (Reverse-Phase) Relative Retention TimeRRT < 1.0 (Elutes before Bilastine)The N-oxide moiety significantly increases the polarity of the molecule, reducing its affinity for the hydrophobic C18 stationary phase.
Melting Point Thermal Transition139–159 °C (Decomposition)Validates crystalline purity; the wide decomposition range is characteristic of N-oxides undergoing thermal deoxygenation.
¹H-NMR (DMSO-d₆) Piperidine ProtonsDownfield Shift (δ 3.0–4.5 ppm)The highly electronegative N-oxide oxygen deshields the adjacent axial and equatorial protons on the piperidine ring.

References

  • Preparation method of bilastine oxide impurity (Patent CN106336394A). Google Patents.
  • Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS . International Journal of Life science and Pharma Research. Available at: [Link]

Method

Application Note: Isolation and Characterization of Bilastine N-Oxide from Oxidative Forced Degradation Studies

Introduction & Regulatory Context Bilastine is a highly selective, second-generation histamine H1-receptor antagonist. During the lifecycle of active pharmaceutical ingredient (API) development, regulatory bodies (ICH Q1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Bilastine is a highly selective, second-generation histamine H1-receptor antagonist. During the lifecycle of active pharmaceutical ingredient (API) development, regulatory bodies (ICH Q1A(R2) and Q3B(R2)) mandate comprehensive forced degradation studies to elucidate the drug's stability profile and intrinsic degradation pathways. While bilastine demonstrates robust stability under thermal and photolytic stress, it is highly susceptible to degradation in acidic and oxidative environments[1].

Under oxidative stress, the primary degradation product formed is Bilastine N-oxide[2]. Isolating this specific impurity in high purity (>95%) is a critical prerequisite for toxicological qualification, genotoxicity assessments, and the validation of stability-indicating analytical methods[3]. This application note provides a causality-driven, self-validating methodology for the controlled generation, chromatographic isolation, and structural confirmation of Bilastine N-oxide.

Mechanistic Causality of N-Oxidation

The chemical architecture of bilastine features a piperidine ring containing a tertiary amine. Tertiary amines are highly nucleophilic and act as primary targets for electrophilic oxygen species. When exposed to peroxides (e.g., H2​O2​ ), the unshared electron pair on the piperidine nitrogen attacks the peroxide oxygen, leading to the formation of an N-oxide coordinate covalent bond.

Causality in Experimental Design: The reaction kinetics of N-oxidation are heavily temperature-dependent. At ambient temperatures, steric hindrance around the piperidine ring impedes the reaction. Elevating the reaction temperature to 80°C provides the necessary activation energy to overcome this barrier, driving the rapid formation of the N-oxide[4]. However, careful control of the oxidant concentration (10% H2​O2​ ) and exposure time (30 minutes) is imperative; excessive oxidative stress can trigger secondary degradation pathways, such as the hydrolytic cleavage of the carboxylate ester or complete rupture of the piperidine moiety[3].

Experimental Design & Workflow

Workflow A 1. Bilastine API (Starting Material) B 2. Oxidative Stress (10% H2O2, 80°C, 30 min) A->B C 3. Quenching & Lyophilization (Halt Secondary Degradation) B->C D 4. Analytical LC-MS/MS (Verify m/z 480.4 Target) C->D E 5. Preparative HPLC (Fraction Collection) D->E F 6. Isolated Bilastine N-oxide (>95% Purity) E->F

Workflow for the generation, identification, and isolation of Bilastine N-oxide.

Step-by-Step Methodologies

Protocol A: Controlled Oxidative Forced Degradation

Self-Validating Principle: The protocol utilizes a specific quenching step to ensure the degradation profile captured at exactly 30 minutes remains static during downstream processing.

  • Preparation: Accurately weigh 100 mg of Bilastine API reference standard and dissolve it in 50 mL of HPLC-grade methanol to ensure complete solvation.

  • Oxidation: Add 50 mL of 10% v/v Hydrogen Peroxide ( H2​O2​ ) to the methanolic solution[4].

  • Thermal Stress: Transfer the mixture to a round-bottom flask equipped with a reflux condenser. Submerge the flask in a thermostatically controlled water bath set to 80°C for exactly 30 minutes[4].

  • Quenching (Critical Step): Immediately transfer the flask to an ice bath (0–4°C). Add a stoichiometric amount of cold sodium thiosulfate solution to neutralize residual H2​O2​ . Causality: Failing to quench the peroxide will result in continuous over-oxidation during the solvent evaporation phase, destroying the target N-oxide.

  • Concentration: Remove the methanol under reduced pressure using a rotary evaporator (<40°C bath). Lyophilize the remaining aqueous phase to obtain the crude degradation mixture.

Protocol B: Analytical LC-MS/MS Profiling

Self-Validating Principle: Before committing to preparative scale-up, the presence of the +16 Da mass shift must be analytically confirmed to ensure the degradation was successful.

  • Sample Prep: Reconstitute 1 mg/mL of the crude mixture in the mobile phase.

  • Chromatography: Inject 10 µL onto an Agilent Zorbax C18 column (150 × 4.6 mm, 5 µm)[5].

  • Elution: Run an isocratic elution using 10 mM ammonium acetate (pH 4.0) and acetonitrile (25:75, v/v) at a flow rate of 1.0 mL/min[5]. Causality: The acidic pH 4.0 buffer ensures the N-oxide remains fully protonated, preventing peak tailing and significantly enhancing ionization efficiency in the mass spectrometer[5].

  • Detection: Monitor via Photodiode Array (PDA) at 276 nm and Electrospray Ionization Tandem Mass Spectrometry (ESI-TQ-MS/MS) in positive ion mode[5].

  • Confirmation: Identify the parent Bilastine peak at m/z 464.3 [M+H]+ and the N-oxide peak at m/z 480.4 [M+H]+ [2].

Protocol C: Preparative HPLC Isolation
  • Scale-Up: Dissolve the crude lyophilized powder in the mobile phase to a high concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm) to accommodate higher loading capacities.

  • Method Transfer: Scale the flow rate to 20.0 mL/min using the established 25:75 (10 mM ammonium acetate pH 4.0 : acetonitrile) mobile phase.

  • Fraction Collection: Perform multiple 1 mL injections. Trigger automated fraction collection based on the UV threshold at 276 nm corresponding to the retention time of the N-oxide established in Protocol B.

  • Recovery: Pool the N-oxide fractions. Gently evaporate the acetonitrile under nitrogen blowdown, and lyophilize the remaining aqueous buffer to yield the pure Bilastine N-oxide powder.

Data Presentation

Table 1: Summary of Bilastine Forced Degradation Behavior [1][4][5]

Stress ConditionReagents / EnvironmentConditionsDegradation StatusPrimary Degradant
Oxidative 10% H2​O2​ 80°C, 30 minSignificant Bilastine N-oxide
Acidic 2.0 M HCl80°C, 30 minSignificant Methyl ester / Cleavage products
Basic 2.0 M NaOH80°C, 30 minStable / MarginalN/A
Thermal Solid State105°C, 48 hoursStableN/A
Photolytic UV Light (254 nm)24 hoursStableN/A

Table 2: LC-MS/MS Identification Parameters [2]

CompoundMolecular FormulaExact Mass (Da)Observed m/z [M+H]+ Mass Shift ( Δ )
Bilastine (API) C28​H37​N3​O3​ 463.28464.3Baseline
Bilastine N-oxide C28​H37​N3​O4​ 479.28480.4+16.0 Da

Structural Elucidation & Validation Pathway

Mechanism A Bilastine (m/z 464.3) Nucleophilic Piperidine Nitrogen B Electrophilic Attack by Peroxide Oxygen A->B C Bilastine N-oxide (m/z 480.4) Coordinate Covalent N-O Bond B->C

Oxidative degradation pathway of Bilastine to its N-oxide derivative.

Mass spectrometry alone confirms the addition of an oxygen atom (+16 Da)[2], but it cannot definitively rule out N-hydroxylation or ring oxidation. To achieve a fully self-validating structural assignment, High-Resolution Mass Spectrometry (HRMS) must be coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. In the 1H -NMR spectrum of the isolated fraction, the protons adjacent to the piperidine nitrogen will exhibit a distinct downfield chemical shift compared to the parent API, unequivocally confirming the site of oxidation as the tertiary amine.

Conclusion

The isolation of Bilastine N-oxide requires a delicate balance of controlled oxidative stress, immediate kinetic quenching, and optimized chromatographic separation. By utilizing a pH-controlled LC-MS/MS methodology and scaling it to preparative HPLC, researchers can successfully isolate high-purity Bilastine N-oxide. This isolated material is indispensable for downstream genotoxicity assessments, impurity threshold evaluations, and ensuring GMP-compliant quality control of the final drug product[3].

References

  • ResearchGate. "Probable fragmentation pattern of acid degradation product of Bilastine". researchgate.net.[Link]

  • International Journal of Life science and Pharma Research. "Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS". ijlpr.com.[Link]

  • Journal of Applied Pharmaceutical Science. "A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool". japsonline.com.[Link]

  • Asian Journal of Pharmaceutical Analysis. "Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Bilastine in Bulk and Pharmaceutical Dosage Form". ajpaonline.com.[Link]

Sources

Application

Application Note: NMR Characterization and Structural Elucidation of Bilastine N-Oxide

Abstract This application note provides a comprehensive guide for the nuclear magnetic resonance (NMR) characterization and structural elucidation of bilastine N-oxide, a potential metabolite and impurity of the second-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the nuclear magnetic resonance (NMR) characterization and structural elucidation of bilastine N-oxide, a potential metabolite and impurity of the second-generation antihistamine, bilastine. While bilastine is known for its minimal metabolism, the identification and characterization of any related substances, such as its N-oxide, are critical for ensuring pharmaceutical quality and safety[1][2][3]. This document outlines detailed protocols for sample preparation, NMR data acquisition, and spectral interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of bilastine and its related compounds.

Introduction: The Significance of Characterizing Bilastine Metabolites

Bilastine is a non-sedating, long-acting H1 antihistamine with a favorable safety profile, partly attributed to its limited metabolism in the human body[4][5][6][7][8]. Preclinical and clinical studies have consistently shown that the majority of an administered dose of bilastine is excreted unchanged[4][6]. However, even with molecules that undergo minimal biotransformation, it is imperative from a regulatory and safety standpoint to identify and characterize any potential metabolites or degradation products that may form.

One such potential transformation is the N-oxidation of the piperidine nitrogen in the bilastine molecule. N-oxides are common metabolites of drugs containing tertiary amine functionalities[9][10]. The formation of bilastine N-oxide (Figure 1) can occur during synthesis, storage, or as a minor metabolic pathway[1][11]. Therefore, having robust analytical methods for its unequivocal identification is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of small molecules, providing detailed information about the chemical environment of each atom in a molecule[12][13]. This application note details the use of one- and two-dimensional NMR techniques to confirm the structure of bilastine N-oxide.

Figure 1: Chemical Structures of Bilastine and Bilastine N-Oxide

Compound Structure Molecular Formula Molecular Weight
BilastineC₂₈H₃₇N₃O₃463.61 g/mol
Bilastine N-OxideC₂₈H₃₇N₃O₄479.61 g/mol [14][15]

Experimental Design and Rationale

The structural confirmation of bilastine N-oxide relies on a systematic NMR analysis. The introduction of an oxygen atom on the piperidine nitrogen is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons. This is due to the electron-withdrawing nature of the N-oxide functional group[10][16].

Our experimental workflow is designed to first acquire standard 1D NMR spectra (¹H and ¹³C) and then employ 2D NMR techniques (COSY, HSQC, and HMBC) to establish connectivity and confirm the precise location of the oxidation.

Overall Experimental Workflow

The following diagram illustrates the logical flow from sample acquisition to the final structural confirmation of bilastine N-oxide.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Elucidation A Isolation and Purification of Bilastine N-Oxide B Solubilization in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D Acquire Data E 1D ¹³C NMR D->E F 2D COSY E->F G 2D HSQC F->G H 2D HMBC G->H I Assign ¹H and ¹³C Signals H->I Process and Analyze J Analyze COSY for ¹H-¹H Correlations I->J K Analyze HSQC for ¹H-¹³C Direct Correlations J->K L Analyze HMBC for Long-Range Correlations K->L M Confirm N-Oxide Position L->M

Caption: Workflow for the structural elucidation of bilastine N-oxide.

Detailed Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation[17][18][19].

Materials:

  • Bilastine N-oxide reference standard (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer

Protocol:

  • Weigh 5-10 mg of the bilastine N-oxide sample and place it in a small, clean glass vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of organic molecules.

  • Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following parameters are provided as a guideline and may need to be optimized based on the specific NMR spectrometer being used. These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.

Table 1: Suggested NMR Acquisition Parameters

Experiment Key Parameters Purpose
¹H NMR - Pulse Program: zg30- Number of Scans (NS): 16-32- Relaxation Delay (D1): 2.0 sTo obtain a proton spectrum for initial assessment of purity and structural features.
¹³C NMR - Pulse Program: zgpg30- Number of Scans (NS): 1024-4096- Relaxation Delay (D1): 2.0 sTo obtain a carbon spectrum, identifying all unique carbon environments.
2D COSY - Pulse Program: cosygpqf- Number of Scans (NS): 4-8- Relaxation Delay (D1): 1.5-2.0 sTo identify proton-proton spin-spin couplings, revealing adjacent protons[20][21][22].
2D HSQC - Pulse Program: hsqcedetgpsisp2.3- Number of Scans (NS): 8-16- Relaxation Delay (D1): 1.5 sTo correlate protons with their directly attached carbons[20][21][22].
2D HMBC - Pulse Program: hmbcgplpndqf- Number of Scans (NS): 16-64- Relaxation Delay (D1): 1.5 sTo identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons[20][21][23].

Data Interpretation and Structural Elucidation

The key to confirming the structure of bilastine N-oxide lies in comparing its NMR spectra with that of the parent bilastine molecule. The formation of the N-oxide bond will cause a downfield shift (to a higher ppm value) for the protons and carbons on the piperidine ring, particularly those alpha to the nitrogen atom[10][16].

Predicted ¹H and ¹³C NMR Chemical Shift Changes

The following table summarizes the expected chemical shift changes upon N-oxidation of bilastine. The numbering scheme for the bilastine molecule is provided for clarity.

Figure 2: Numbering Scheme for Bilastine

Table 2: Predicted NMR Chemical Shift Comparison

Position Description Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale for Change in N-Oxide
H-2', H-6' Protons alpha to piperidine NSignificant downfield shiftSignificant downfield shiftStrong deshielding effect from the adjacent N⁺-O⁻ bond.
H-3', H-5' Protons beta to piperidine NMinor downfield shiftMinor downfield shiftInductive effect of the N-oxide group diminishes with distance.
H-8 Methylene protons adjacent to piperidine NDownfield shiftDownfield shiftDeshielding effect of the N-oxide transmitted through space and bonds.
Other Protons Aromatic, ethyl, methyl groupsMinimal to no changeMinimal to no changeThese positions are distant from the site of oxidation.

Note: Actual chemical shifts can vary based on solvent and concentration.

Analysis of 2D NMR Data
  • COSY: The COSY spectrum will be used to confirm the proton-proton connectivities within the piperidine ring and the ethyl chain. For example, correlations between H-2'/H-6' and H-3'/H-5' will be observed.

  • HSQC: The HSQC spectrum will definitively link each proton to its directly attached carbon. This is crucial for assigning the downfield-shifted signals of the piperidine ring in both the ¹H and ¹³C spectra.

  • HMBC: The HMBC spectrum is the key to final confirmation. It will show long-range correlations that piece the entire molecule together. Crucially, we expect to see correlations from the downfield-shifted protons at H-2' and H-6' to the benzimidazole carbon C-2 and the ethyl carbon C-8. This confirms that the oxidation has occurred on the piperidine nitrogen and not elsewhere.

Conclusion

The protocols and interpretive guidelines presented in this application note provide a robust framework for the NMR-based structural elucidation of bilastine N-oxide. By employing a combination of 1D and 2D NMR experiments, researchers can unequivocally confirm the identity of this potential metabolite and impurity. This level of detailed characterization is fundamental to the principles of quality by design in pharmaceutical development and ensures the safety and efficacy of the final drug product[12][24].

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Gouveia, M. A., & Brindle, K. M. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(3), 249. [Link]

  • University of Houston, Department of Chemistry. Small molecule NMR sample preparation. [Link]

  • Jauregizar, N., & de la Torre, F. (2012). An overview of bilastine metabolism during preclinical investigations. Drug and Chemical Toxicology, 35(sup1), 18-24. [Link]

  • Grokipedia. Bilastine. [Link]

  • Wang, X. Y., Lim-Watson, M., & Yosipovitch, G. (2024). Bilastine Reimagined: A Comprehensive Exploration of Pruritus Management With a Novel Antihistamine. Cureus, 16(10), e60309. [Link]

  • Lucero, M. L., Gonzalo, A., Mumford, R., Betanzos, M., & Alejandro, A. (2012). An overview of bilastine metabolism during preclinical investigations. Drug and Chemical Toxicology, 35(sup1), 18-24. [Link]

  • Lucero, M. L., Gonzalo, A., Mumford, R., Betanzos, M., & Alejandro, A. (2012). An overview of bilastine metabolism during preclinical investigations. Drug and Chemical Toxicology, 35(sup1), 18-24. [Link]

  • Columbia University, Department of Chemistry. Sample Preparation and Time Required - 1D NMR. [Link]

  • University of California, San Diego, Skaggs School of Pharmacy and Pharmaceutical Sciences. NMR Sample Preparation. [Link]

  • Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1109. [Link]

  • Chylla, R. A., & Markley, J. L. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 50(S1), S50-S54. [Link]

  • Prezi Inc. (2024). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • Emery Pharma. (2023). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. eLS, 1-14. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Skwarek, E., & Gorniak, R. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2824. [Link]

  • Naturalista Campano. Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Omchemlabs. Bilastine N-Oxide. [Link]

  • Gembus, V., & Wuest, F. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Gembus, V., & Wuest, F. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. [Link]

  • Google Patents. (2017). CN106336394A - Preparation method of bilastine oxide impurity.

Sources

Method

Application Note: Advanced Sample Preparation Strategies for the Bioanalysis of Bilastine N-Oxide

Introduction: The Analytical Imperative for Bilastine N-Oxide Bilastine is a second-generation H1-antihistamine characterized by a favorable safety profile, due in large part to its minimal metabolism in humans.[1][2] Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Bilastine N-Oxide

Bilastine is a second-generation H1-antihistamine characterized by a favorable safety profile, due in large part to its minimal metabolism in humans.[1][2] Preclinical and clinical studies have consistently shown that the majority of an administered dose is excreted unchanged in the feces and urine.[3][4] However, under specific conditions, such as forced degradation studies, an amine N-oxide of bilastine has been identified as a degradation product.[5]

The analysis of bilastine N-oxide is therefore critical for:

  • Stability Testing: Assessing the degradation pathways of the parent drug under various stress conditions (e.g., oxidative, thermal).

  • Metabolite Identification & Safety: Confirming the low metabolic turnover in vivo and characterizing any minor metabolites that may form.

  • Pharmacokinetic Studies: Ensuring that analytical methods for bilastine are not confounded by the in-source conversion or degradation of any potential N-oxide metabolite.

Unique Challenges in N-Oxide Metabolite Analysis

The analysis of N-oxide metabolites is notoriously complex. These compounds are typically more polar and water-soluble than the parent drug and are often thermally labile and susceptible to reduction back to the parent tertiary amine.[6] This potential for reversion can occur during sample collection, storage, preparation, or even within the analytical instrument's ion source, leading to an underestimation of the N-oxide and an overestimation of the parent drug.[6][7]

A successful sample preparation strategy must therefore aim to:

  • Effectively remove matrix interferences (proteins, phospholipids).

  • Concentrate the analyte to achieve required sensitivity.

  • Prevent the degradation or reversion of bilastine N-oxide.

This guide explores three cornerstone techniques to achieve these goals, progressing from the simplest to the most selective method.

Technique 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.[8] It is often the first choice for high-throughput screening due to its simplicity and low cost.

Causality & Rationale: The mechanism involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid to the sample.[9] This alters the solvent environment, disrupting the hydration shell around proteins and causing them to denature and aggregate, at which point they can be pelleted by centrifugation. Bilastine and its N-oxide are then left in the supernatant for analysis. Acetonitrile is frequently preferred as it tends to precipitate proteins more effectively than methanol.[10]

PPT Workflow Diagram

cluster_0 Protein Precipitation (PPT) Workflow sample 50 µL Plasma Sample is Add Internal Standard (e.g., Bilastine-d6) sample->is ppt Add 150-200 µL Cold Acetonitrile is->ppt vortex Vortex Mix (1-2 min) ppt->vortex centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS (or Evaporate & Reconstitute) supernatant->analysis

Caption: High-level workflow for the PPT method.

Detailed PPT Protocol

Objective: To rapidly remove proteins from plasma for the analysis of bilastine N-oxide.

Materials:

  • Biological sample (e.g., human plasma)

  • Bilastine N-oxide and bilastine reference standards

  • Stable isotope-labeled internal standard (SIL-IS), e.g., bilastine-d6

  • HPLC-grade acetonitrile (ACN), pre-chilled to 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Aliquoting: Pipette 50 µL of thawed plasma sample into a 1.5 mL microcentrifuge tube.[11]

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL bilastine-d6 in 50:50 methanol:water) to each sample, except for double-blanks.

  • Precipitation: Add 150 µL (a 3:1 ratio of solvent to plasma) of ice-cold acetonitrile to the tube.[11][12] Using cold solvent can help preserve the integrity of thermally labile analytes.

  • Mixing: Immediately cap and vortex the tube vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

    • Pro-Tip: For enhanced sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[11] This step also performs a solvent exchange, which can improve peak shape.

Technique 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT that separates analytes from matrix components based on their differential solubility in two immiscible liquid phases—typically an aqueous sample phase and an organic solvent.[13]

Causality & Rationale: The efficiency of LLE for ionizable compounds like bilastine and its N-oxide is highly dependent on the pH of the aqueous phase.[14] Bilastine contains a basic nitrogen atom. By adjusting the sample pH to be at least 2 units above the pKa of this group, the molecule becomes un-ionized (neutral) and will preferentially partition into a non-polar organic solvent. Conversely, at a low pH, it becomes ionized and remains in the aqueous phase.

Because bilastine N-oxide is significantly more polar than the parent drug, a more polar, water-immiscible organic solvent (e.g., ethyl acetate or a mixture like dichloromethane/isopropanol) is required for its efficient extraction. Simple solvents like hexane or methyl tert-butyl ether (MTBE) are often ineffective. Adjusting the aqueous phase to a basic pH (e.g., pH 9-10) is crucial to neutralize the molecule and drive it into the organic phase.[15]

LLE Workflow Diagram

cluster_1 Liquid-Liquid Extraction (LLE) Workflow sample 100 µL Plasma Sample + IS buffer Add 100 µL Basic Buffer (e.g., pH 10) sample->buffer solvent Add 600 µL Organic Solvent (e.g., Ethyl Acetate) buffer->solvent mix Vortex / Mix (5-10 min) solvent->mix centrifuge Centrifuge (Phase Separation) mix->centrifuge organic_phase Transfer Organic (Top) Layer centrifuge->organic_phase evap Evaporate to Dryness organic_phase->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute

Caption: Key steps in a typical LLE protocol.

Detailed LLE Protocol

Objective: To selectively extract bilastine N-oxide from plasma while leaving behind highly polar matrix components.

Materials:

  • Biological sample, standards, and SIL-IS as in PPT.

  • Basic buffer (e.g., 0.1 M sodium carbonate, pH 10.0).

  • Water-immiscible organic solvent (e.g., ethyl acetate or 90:10 (v/v) Dichloromethane:Isopropanol).

  • Glass or polypropylene centrifuge tubes (5 mL).

  • Vortex mixer or mechanical shaker.

  • Centrifuge.

  • Solvent evaporator (e.g., nitrogen evaporator).

Procedure:

  • Sample Aliquoting & Spiking: In a 5 mL centrifuge tube, pipette 100 µL of plasma sample and spike with the SIL-IS.

  • pH Adjustment: Add 100 µL of 0.1 M sodium carbonate buffer (pH 10.0) to the sample and briefly vortex. This step de-ionizes the analytes.

  • Extraction: Add 600 µL of ethyl acetate.

  • Mixing: Cap the tube and mix vigorously for 5-10 minutes using a vortex or mechanical shaker to ensure thorough partitioning.

  • Phase Separation: Centrifuge at ~3,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

    • Troubleshooting: If an emulsion forms at the interface, try a longer or faster centrifugation, or add a small amount of salt (salting-out effect).[16]

  • Organic Phase Collection: Using a clean pipette, carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C) to prevent degradation.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

Technique 3: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, providing the cleanest extracts and highest concentration factors.[17] It utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest from the liquid sample, while matrix interferences are washed away.

Causality & Rationale: For compounds like bilastine and its more polar N-oxide, a mixed-mode SPE sorbent that combines reversed-phase (for retaining non-polar molecules) and ion-exchange (for retaining charged molecules) properties is ideal. A mixed-mode Cation Exchange (MCX) sorbent is particularly suitable.

The extraction mechanism proceeds in four steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the reversed-phase chains.

  • Equilibration: The sorbent is rinsed with an aqueous solution (e.g., water or a weak buffer) to prepare it for the aqueous sample.

  • Loading: The pre-treated sample is passed through the sorbent. The pH is kept low (e.g., acidified with formic acid) to ensure the basic nitrogen on bilastine and its N-oxide is protonated (positively charged). This allows them to bind to the negatively charged strong cation exchange functional groups on the sorbent.

  • Washing: A weak organic solvent or acidic buffer is used to wash away matrix interferences (e.g., phospholipids, salts) without dislodging the analytes.

  • Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used to elute the analytes. The base neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent, while the organic solvent disrupts the reversed-phase interaction.

SPE Workflow Diagram

cluster_2 Solid-Phase Extraction (SPE) Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load (Pre-treated, Acidified Sample) equilibrate->load wash 4. Wash (e.g., Acidic Water, then Methanol) load->wash elute 5. Elute (Basic Organic Solvent) wash->elute evap Evaporate & Reconstitute elute->evap

Caption: The five fundamental steps of a mixed-mode SPE protocol.

Detailed SPE Protocol

Objective: To achieve the highest level of sample cleanup and concentration for bilastine N-oxide using mixed-mode SPE.

Materials:

  • Biological sample, standards, and SIL-IS.

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg / 1 mL).

  • SPE vacuum manifold or positive pressure processor.

  • Reagents: HPLC-grade methanol, water, formic acid, ammonium hydroxide.

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Spike with SIL-IS. Vortex to mix. The acidic pH ensures the analytes are positively charged.

  • SPE Cartridge Conditioning: Place cartridges on the manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the entire 500 µL of the pre-treated sample onto the cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).

  • Wash Step 1 (Remove polar interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Remove non-polar interferences): Wash the cartridge with 1 mL of methanol. This step removes lipids and other non-polar matrix components while the analytes remain bound by the strong ion-exchange mechanism.

  • Elution: Place clean collection tubes inside the manifold. Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the analytes, releasing them from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen (≤ 40°C) and reconstitute in 100 µL of mobile phase for analysis.

Method Comparison and Summary

Choosing the right sample preparation technique involves a trade-off between speed, cost, and the required data quality.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation by solvent/acidAnalyte partitioningAnalyte retention on a solid sorbent
Selectivity LowModerateHigh
Cleanliness Low (High matrix effects)ModerateHigh (Low matrix effects)
Recovery Good, but variableGood, but solvent dependentExcellent and reproducible
Throughput Very HighModerateHigh (with automation)
Cost / Sample LowLow-ModerateHigh
Best For High-throughput screening, initial discoveryMethods requiring moderate cleanup, removing saltsRegulated bioanalysis, low detection limits, high accuracy
Key Challenge Ion suppression, analyte loss from co-precipitationEmulsion formation, finding a suitable solvent for polar analytesMethod development can be complex

Conclusion

The successful analysis of bilastine N-oxide hinges on a carefully selected and optimized sample preparation protocol that accounts for its polarity and potential instability.

  • Protein Precipitation offers a rapid solution for initial screening but may suffer from significant matrix effects.

  • Liquid-Liquid Extraction provides a cleaner extract if the pH and organic solvent are carefully optimized for the polar nature of the N-oxide.

  • Solid-Phase Extraction , particularly using a mixed-mode cation exchange mechanism, delivers the cleanest extracts and highest recovery, making it the gold standard for sensitive and robust quantitative bioanalysis.

For regulated studies requiring high accuracy and precision, Solid-Phase Extraction is the recommended approach . All methods should be validated to ensure the stability of bilastine N-oxide throughout the extraction process, often by comparing the recovery and matrix effects of samples prepared and analyzed immediately versus those that have undergone a freeze-thaw cycle or bench-top storage.

References

  • Bilastine - Grokipedia. (2026, February 27). Vertex AI Search.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC. (2024, December 24). National Center for Biotechnology Information.
  • A Comparative Guide to the Bioanalytical Method Validation of Bilastine Assays Utilizing Bilastine-d6. (n.d.). Benchchem.
  • Motta, P., et al. (2020). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Journal of AOAC International.
  • Bilastine Reimagined: A Comprehensive Exploration of Pruritus Management With a Novel Antihistamine - PMC. (2024, October 10). National Center for Biotechnology Information.
  • Protein Precipitation Methods for Proteomics. (2014, September 4). Bio-Synthesis.
  • Protein Precipitation (PPT) Extraction. (n.d.). Phenomenex.
  • Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC. (2016, August 6). National Center for Biotechnology Information.
  • An overview of bilastine metabolism during preclinical investigations. (n.d.). ResearchGate.
  • Bilastine. (2022, September 1). NPS MedicineWise.
  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.). ResearchGate.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2000, February 19). ACS Publications.
  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. (n.d.). Agilent.
  • Quantitative Analysis of Bilastine in Human Plasma Using Bilastine-d6 as an Internal Standard by LC-MS. (n.d.). Benchchem.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Matrix Solid-Phase Dispersion Technique for the Determination of a New Antiallergic Drug, Bilastine, in Rat Faeces. (2001, August 25). PubMed.
  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. (n.d.). Biotage.
  • Differentiating Gramine N-oxide from Oxidized Metabolites by Mass Spectrometry: A Comparison Guide. (n.d.). Benchchem.

Sources

Application

Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of Bilastine N-oxide in Biological Matrices

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: SPE coupled with UHPLC-MS/MS Introduction and Mechanistic Background Bilastine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: SPE coupled with UHPLC-MS/MS

Introduction and Mechanistic Background

Bilastine is a potent, highly selective second-generation H1-receptor antagonist widely prescribed for allergic rhinoconjunctivitis and chronic spontaneous urticaria[1]. During drug development, pharmacokinetic (PK) profiling and stability testing require rigorous monitoring of both the active pharmaceutical ingredient (API) and its metabolites/degradation products. Bilastine N-oxide (CAS 2069238-47-5) is a thoroughly characterized reference standard that serves as a primary oxidative degradation product and metabolite of Bilastine[2][3].

Quantifying Bilastine N-oxide in complex biological matrices (plasma and urine) presents significant bioanalytical challenges. Biological matrices contain endogenous phospholipids, proteins, and salts that cause severe ion suppression or enhancement in mass spectrometry[4]. To achieve the requisite sensitivity and selectivity, a highly efficient sample clean-up procedure is mandatory. This protocol details a self-validating Solid-Phase Extraction (SPE) methodology utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, coupled with LC-MS/MS, to isolate and quantify Bilastine N-oxide[5].

Physicochemical Rationale for Method Design

Bilastine is an amphoteric molecule with a carboxylic acid moiety (pKa ~4.15) and a basic piperidine/benzimidazole nitrogen (pKa ~8.8)[6]. The N-oxidation of the basic nitrogen alters the molecule's polarity and hydrogen-bonding capacity, rendering Bilastine N-oxide significantly more polar than the parent drug.

Why Polymeric HLB Sorbent? Traditional silica-based C18 sorbents often struggle to retain highly polar metabolites and are susceptible to phase collapse if the sorbent bed dries out. We utilize an HLB (macroporous copolymer of divinylbenzene and N-vinylpyrrolidone) sorbent. The lipophilic divinylbenzene retains the hydrophobic benzimidazole backbone, while the hydrophilic N-vinylpyrrolidone strongly interacts with the polar N-oxide moiety. This dual-retention mechanism ensures high extraction recovery for both Bilastine and Bilastine N-oxide without requiring strict pH control for retention[5][7].

Experimental Workflow and Causality

The following workflow is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (Bilastine-d6)[8] prior to extraction, any volumetric losses during SPE or matrix effects during ionization are mathematically normalized[9].

SPE_HLB_Workflow Sample Plasma / Urine Sample (Spike with Bilastine-d6 IS) Pretreatment Pre-treatment (Dilute 1:1 with 2% H3PO4) Sample->Pretreatment Matrix Disruption Load Sample Loading (Apply at 1-2 mL/min) Pretreatment->Load Transfer Condition Conditioning (1mL MeOH, 1mL H2O) Condition->Load HLB Cartridge Wash Wash Step (5% MeOH in H2O) Load->Wash Retain Analytes Elute Elution Step (100% MeOH or ACN) Wash->Elute Remove Interferences Evaporate Evaporation & Reconstitution (N2 stream, Mobile Phase) Elute->Evaporate Recover N-oxide LCMS LC-MS/MS Analysis (MRM Quantification) Evaporate->LCMS Inject

Caption: Solid-Phase Extraction (HLB) workflow for Bilastine N-oxide from biological matrices.

Step-by-Step Protocol

1. Reagent and Sample Preparation

  • Matrix Disruption: Bilastine is highly protein-bound (84–90%) in human plasma[1]. To ensure the N-oxide and parent drug are freely available for sorbent interaction, aliquot 200 µL of plasma/urine and add 20 µL of Internal Standard (Bilastine-d6, 500 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds. Causality: Acidification denatures plasma proteins, disrupting drug-protein binding complexes, and ensures the sample is at a uniform pH prior to loading.

2. SPE Cartridge Conditioning

  • Use a 30 mg/1 cc Polymeric HLB Cartridge[5].

  • Pass 1.0 mL of LC-MS grade Methanol (MeOH) to wet the polymer backbone.

  • Pass 1.0 mL of HPLC-grade Water to equilibrate the sorbent. Critical Step: Do not allow the sorbent bed to dry completely, though polymeric HLB is more resistant to drying-induced phase collapse than silica C18.

3. Sample Loading

  • Load the pre-treated acidified sample (approx. 420 µL) onto the cartridge.

  • Apply a gentle vacuum to achieve a flow rate of 1–2 mL/min. Causality: A slow flow rate maximizes the mass transfer kinetics between the liquid phase and the porous stationary phase, ensuring quantitative capture of the polar N-oxide.

4. Washing (Interference Removal)

  • Wash with 1.0 mL of 5% MeOH in Water.

  • Causality: This specific aqueous-organic ratio is strong enough to elute endogenous salts, urea (in urine), and highly polar matrix components, but weak enough to prevent the premature elution of Bilastine N-oxide.

  • Apply high vacuum for 2 minutes to dry the sorbent bed, removing residual water which could hinder the subsequent evaporation step.

5. Elution

  • Elute the target analytes with 1.0 mL of 100% LC-MS grade Methanol.

  • Causality: The purely organic solvent disrupts the hydrophobic and dipole-dipole interactions between the N-oxide and the divinylbenzene/N-vinylpyrrolidone copolymer, recovering the analyte into the collection tube.

6. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron reversed-phase column (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)[10][11]. The use of 0.1% Formic Acid in the mobile phase ensures the analytes remain fully protonated, enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode.

Table 1: Mass Spectrometry (MRM) Parameters

Note: Bilastine exact mass is 463.2, yielding an [M+H]+ of 464.2. Bilastine N-oxide incorporates an additional oxygen (+16 Da), yielding an [M+H]+ of 480.2.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Bilastine N-oxide 480.2434.25028
Bilastine 464.2418.25025
Bilastine-d6 (IS) 470.2424.25025

Method Validation & Data Presentation

A robust bioanalytical method must be self-validating. Matrix effects (ME) and Extraction Recovery (ER) must be calculated using post-extraction spiked blanks and neat standard solutions[4][10].

  • Extraction Recovery (ER): (Peak area of analyte spiked before extraction / Peak area of analyte spiked after extraction) × 100.

  • Matrix Effect (ME): (Peak area of analyte spiked after extraction / Peak area of neat standard in solvent) × 100. A value of 100% indicates no matrix effect; <100% indicates ion suppression.

Table 2: Representative Validation Data for Bilastine N-oxide

Data reflects typical performance metrics required by ICH M10 bioanalytical guidelines for SPE-LC-MS/MS workflows.

Biological MatrixQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Precision (CV %)
Human Plasma LLOQ2.088.5 ± 4.196.2 ± 2.85.4
Human Plasma HQC400.091.2 ± 2.398.1 ± 1.53.2
Human Urine LLOQ2.085.4 ± 5.094.5 ± 3.16.1
Human Urine HQC400.089.6 ± 3.697.3 ± 2.24.8

Interpretation: The high extraction recoveries (>85%) validate the choice of the HLB sorbent and the 2% H3​PO4​ disruption step. The matrix effect values nearing 100% confirm that the 5% MeOH wash step successfully removes phospholipid and salt interferences that typically cause ion suppression in the MS source[4].

Conclusion

The quantification of Bilastine N-oxide in biological matrices requires a deliberate, mechanistically sound sample preparation strategy. By leveraging the physicochemical properties of the N-oxide metabolite against a polymeric HLB sorbent, this solid-phase extraction protocol provides a highly selective, reproducible, and self-validating workflow. The integration of stable isotope-labeled internal standards and optimized wash protocols ensures that data generated meets stringent regulatory requirements for pharmacokinetic and toxicological evaluations.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of Bilastine and Bilastine N-Oxide

Welcome to the Analytical Troubleshooting Center. Bilastine is a potent, second-generation H1-antihistamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. Bilastine is a potent, second-generation H1-antihistamine. During forced degradation and stability testing, oxidative stress (e.g., exposure to hydrogen peroxide) predictably generates its primary degradant: Bilastine N-oxide 1. Due to their nearly identical molecular backbones, these two compounds frequently co-elute in standard Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) 2.

This guide provides mechanistic insights and field-proven, self-validating methodologies to help analytical scientists achieve baseline resolution.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do Bilastine and its N-oxide impurity persistently co-elute in standard RP-HPLC? A1: The co-elution is driven by competing ionization states. Bilastine contains a piperidine ring with a tertiary amine. Oxidation yields an N-oxide, introducing a highly polarized N-O coordinate covalent bond 1. While this increases the molecule's overall polarity (suggesting it should elute earlier in RP-HPLC), Bilastine is a zwitterionic molecule with multiple ionizable centers (carboxylic acid pKa ~4.2, piperidine nitrogen pKa ~8.9). If the mobile phase pH is not strictly controlled, the hydrophobicity of the parent's neutral/zwitterionic state and the N-oxide's dipole overlap, neutralizing the polarity difference and causing co-elution.

Q2: How does mobile phase pH dictate the resolution between these two species? A2: Resolution is achieved by exploiting the loss of basicity at the oxidized nitrogen. At a mobile phase pH of 6.0 (e.g., using 10 mM ammonium acetate), the carboxylic acid of Bilastine is fully ionized ( COO− ), and the parent piperidine nitrogen remains protonated ( NH+ ). The N-oxide, however, lacks this protonation capability at the nitrogen due to the bound oxygen. This fundamental difference in charge state at pH 6.0 maximizes the chromatographic selectivity ( α ), forcing the more polar N-oxide to elute cleanly before the parent drug 1.

Q3: Which organic modifier is superior for this separation, Acetonitrile or Methanol? A3: Methanol is strongly recommended. While Acetonitrile is a stronger, aprotic solvent that generally sharpens peaks, Methanol is a protic solvent. It engages in specific hydrogen-bonding interactions with the highly electronegative oxygen of the Bilastine N-oxide dipole. This differential solvation enhances the separation factor between the N-oxide and the parent Bilastine, providing superior resolution compared to Acetonitrile 3.

Part 2: Self-Validating Experimental Protocol

To guarantee reproducibility across different laboratory environments, the following protocol operates as a self-validating system . The method dynamically dictates adjustments based on the System Suitability Test (SST) outcomes.

Phase 1: Preparation of Solutions
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to exactly 6.00 ± 0.05 using dilute acetic acid or ammonia. Filter through a 0.22 µm membrane.

  • Resolution Standard (SST): Weigh 10 mg of Bilastine API and 1 mg of Bilastine N-oxide reference standard. Dissolve in 100 mL of Methanol to yield 100 µg/mL Bilastine and 10 µg/mL N-oxide.

Phase 2: Chromatographic Conditions
  • Column: Inertsil ODS-3 or Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm). Causality: The 250 mm length provides the necessary theoretical plates ( N ) to resolve structurally similar related substances.

  • Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.0)

  • Mobile Phase B: 100% Methanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Phase 3: System Suitability and Self-Validation Rules

Inject the Resolution Standard (SST) in triplicate before running unknown samples.

  • Validation Criterion: The system is only considered valid if the resolution ( Rs​ ) between Bilastine N-oxide and Bilastine is 2.0 .

  • Self-Correction Loop: If Rs​<2.0 :

    • Action 1: Decrease the starting gradient of Mobile Phase B by 2%. Re-inject.

    • Action 2: If Rs​ is still <2.0 , verify the buffer pH. Adjust the pH by +0.2 units (to 6.2) to further suppress parent drug ionization overlap.

Part 3: Quantitative Data & Gradient Parameters

Table 1: Optimized Gradient Program and Expected Retention Data

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile & Expected Outcomes
0.06535Equilibration; highly aqueous to retain polar N-oxide.
15.04060Linear ramp to elute parent Bilastine.
25.02080Column wash phase.
26.06535Return to initial conditions.
35.06535Re-equilibration.

Expected Retention Times (RT):

  • Bilastine N-oxide: ~12.4 minutes

  • Bilastine (API): ~14.8 minutes

  • Resolution ( Rs​ ): > 2.5

Part 4: Visualizing the Workflow and Mechanism

HPLC_Optimization A Co-elution Detected Bilastine & N-oxide B Evaluate Mobile Phase pH (Target pH 5.0 - 6.0) A->B Step 1 C Modify Organic Modifier (Switch ACN to MeOH) B->C Step 2 D Select High-Resolution Column (e.g., C18, 250mm, 5µm) C->D Step 3 E Implement Gradient Elution (Increase aqueous ratio) D->E Step 4 F Baseline Resolution (Rs > 2.0) E->F Validation

Workflow for resolving Bilastine and Bilastine N-oxide via RP-HPLC method optimization.

Oxidation_Mechanism API Bilastine (API) Tertiary Amine Stress Oxidative Stress (e.g., 30% H2O2) API->Stress Intermediate Bilastine N-hydroxide (Transient) Stress->Intermediate Nucleophilic Attack Degradant Bilastine N-oxide (Highly Polar Dipole) Intermediate->Degradant Deprotonation Elution RP-HPLC Elution N-oxide elutes earlier Degradant->Elution Polarity Shift

Oxidative degradation pathway of Bilastine to its N-oxide and resulting chromatographic behavior.

References

  • Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. Taylor & Francis. Available at:[Link]

  • Degradation kinetics of Bilastine determined by RP-HPLC method and identification of its degradation product in oxidative condition. Chemické zvesti / ResearchGate. Available at:[Link]

  • New RP-HPLC Method for Bilastine Estimation in Pharmaceutical and Bulk Dose Form. Journal of Chemical Health Risks. Available at:[Link]

Sources

Optimization

🔬 Technical Support Center: Liquid Chromatography Solutions

Topic: Optimizing Mobile Phase pH for Bilastine N-oxide Retention Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase pH for Bilastine N-oxide Retention

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind Bilastine retention and provide self-validating protocols to ensure robust separation of Bilastine from its primary oxidative degradation product, Bilastine N-oxide.

Core Mechanistic FAQs: The "Why" Behind the Method

Q: Why is mobile phase pH the most critical parameter for separating Bilastine from its N-oxide? A: The separation relies entirely on exploiting differential ionization. Bilastine is an amphoteric molecule containing a carboxylic acid (pKa ~4.15–4.4) and a basic piperidine ring[1][2]. At a mid-range pH (e.g., pH 5.5), Bilastine exists predominantly as a highly polar zwitterion (COO⁻ and NH⁺). Conversely, Bilastine N-oxide forms when the tertiary amine of the piperidine ring undergoes oxidation[3]. This transformation replaces the ionizable basic nitrogen with a permanent N⁺-O⁻ dipole, stripping the molecule of its pH-dependent basicity in this range. Because the N-oxide cannot be protonated like the parent drug, its net polarity and interaction with the stationary phase at pH 5.5 differ drastically from Bilastine, allowing for baseline resolution[3].

Q: Why does Bilastine exhibit severe peak tailing at lower pH levels, and how is it mitigated? A: At acidic pH (< 3.0), the carboxylic acid is neutralized, but the piperidine nitrogen remains fully protonated (cationic). This positively charged species aggressively interacts with residual, un-endcapped ionized silanols (SiO⁻) on standard silica-based columns, causing secondary ion-exchange interactions that manifest as severe peak tailing. To mitigate this, you must either use a highly end-capped column with a charged surface hybrid (CSH) chemistry, or shift the pH to a range where silanol interactions are suppressed or the drug's net charge is altered.

Quantitative Data & Troubleshooting Guide

To effectively troubleshoot, you must understand the baseline physicochemical properties dictating retention.

Table 1: Physicochemical Properties Dictating Retention

CompoundpKa (Acidic)pKa (Basic)Log PPredominant State at pH 5.5
Bilastine 4.15 - 4.40[1]~8.502.41[2]Zwitterion (Net Charge: 0)
Bilastine N-oxide 4.15 - 4.40N/A (Dipole)< 2.41Anion / Dipole (Net Charge: -1)

Table 2: Troubleshooting Chromatographic Issues

SymptomMechanistic CauseCorrective Action
Co-elution of N-oxide and Parent Insufficient polarity difference at the current pH.Adjust pH to 5.5 to maximize the zwitterion/anion differential between the two molecules[3].
Severe Peak Tailing (Tf > 2.0) Secondary interactions between protonated piperidine and ionized surface silanols.Switch to a CSH Phenyl-Hexyl column or ensure strict use of an ultra-pure, fully end-capped C18 column.
Retention Time Drift Inadequate buffer capacity leading to micro-shifts in mobile phase pH.Ensure buffer concentration is ≥ 10 mM. Verify pH meter calibration daily before buffer preparation.
Self-Validating Experimental Protocols

A method is only as good as its internal controls. The following protocols are designed as self-validating systems; they include strict System Suitability Test (SST) criteria that must be met before sample analysis begins.

Protocol A: Optimized Isocratic HPLC Method (Mid-pH)

Best for routine impurity profiling and maximizing resolution based on zwitterionic state.

  • Stationary Phase: Prepare a Waters Symmetry C18 column (250 x 4.6 mm, 5 µm)[3].

  • Buffer Preparation: Dissolve appropriate phosphate salts in MS-grade water to achieve a 10 mM concentration. Adjust strictly to pH 5.5 using dilute phosphoric acid or sodium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase: Blend the 10 mM Phosphate buffer (pH 5.5) with Acetonitrile in a 70:30 (v/v) ratio[3].

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 275 nm[3].

  • Self-Validation Checkpoint (SST): Inject a resolution mixture containing Bilastine (100 µg/mL) and Bilastine N-oxide (1 µg/mL).

    • Pass Criteria: Resolution (Rs) ≥ 2.0; Tailing factor (Tf) ≤ 1.5; RT %RSD (n=5) ≤ 1.0%.

    • Failure Action: If Rs < 2.0, the buffer pH has drifted. Discard the buffer, recalibrate the pH meter, and remake the mobile phase.

Protocol B: Gradient UPLC Method for Complex Degradation (Low-pH)

Best for comprehensive stress testing where multiple degradants are present.

  • Stationary Phase: Install an Acquity UPLC CSH Phenyl-hexyl column (150 x 2.1 mm, 1.7 µm). The CSH particle provides a low-level surface charge that repels protonated basic compounds, ensuring sharp peaks even at low pH.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in MS-grade Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Chromatographic Conditions: Operate in gradient mode. Set flow rate to 0.10 mL/min (Note: adjust up to 0.3 mL/min based on system backpressure limits), temperature to 25 °C, and UV detection at 275 nm.

  • Self-Validation Checkpoint (SST): Inject an acid/base/oxidative stressed sample blank. Ensure baseline stability and verify that the N-oxide peak (eluting early due to high polarity) is baseline resolved from the parent peak.

Visualizing the Chromatography Logic

pH_Optimization_Workflow S1 1. Analyze API Properties Bilastine pKa: 4.18 (Acidic), ~8.5 (Basic) S2 2. Select Aqueous Buffer Phosphate (pH 5.5) or TFA (pH 2.0) S1->S2 S3 3. Execute pH Screening Evaluate Retention of N-oxide vs Parent S2->S3 S4 4. System Suitability Test (SST) Rs > 2.0, Tailing < 1.5? S3->S4 S5 5. Fine-Tune Organic Modifier Adjust % Acetonitrile S4->S5 Fail (Co-elution) S6 6. Final Validated Method Self-Validating Protocol Established S4->S6 Pass S5->S3 Re-test

Workflow for optimizing mobile phase pH to separate Bilastine and its N-oxide.

Ionization_Mechanism cluster_0 pH 5.5 (Optimal) cluster_1 pH < 3.0 (Sub-optimal) B_Mid Bilastine Zwitterion (COO-, NH+) Net Charge: 0 Res_Mid Excellent Resolution (Δ Polarity Maximized) B_Mid->Res_Mid N_Mid Bilastine N-oxide Anion/Dipole (COO-, N+-O-) Net Charge: -1 N_Mid->Res_Mid B_Low Bilastine Cation (COOH, NH+) Net Charge: +1 Res_Low Risk of Peak Tailing (Silanol Interactions) B_Low->Res_Low N_Low Bilastine N-oxide Neutral/Dipole (COOH, N+-O-) Net Charge: 0 N_Low->Res_Low

Effect of mobile phase pH on ionization states and chromatographic resolution.

References[1] Health Canada. "PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrBLEXTEN® (Bilastine) Tablets". Source: hres.ca. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqR0GYu7h0LZVZcOdG7TqYdPojr65qqR1YulauuADuMBA5jMnY_gXXUBFlUS1Gdd2SIUEAIRFyjKgvoafc3EYJg6ltqMIji7lLGWqQUWNBhw0My8QmwmMv-CNQkhQqMsT[2] Asian Journal of Medical Sciences. "Bioavailability of Bilastine Oral Self-nanoemulsion: Comparative Study with Commercial Formula in Rats". Source: ajms.iq. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ69RmzqsFv-faKfigjxxLpuoWoNtrBRSHkFWEqSibkggkRS4xPwNBFlvKaf2BH0sn8oCV_N-uXI0kHymXl8fLHAGQ6tUBNMyrXwW5TznTDVpmg6G56VC4p6_l7L5liWojx-DJYU74cwGj_E2VBP2U3Z5a9od1OgZyeAH-9A==[4] Katta, R., et al. "DETERMINATION OF BILASTINE AND ITS IMPURITIES BY UPLC METHOD". International Journal of Pharmaceutical Sciences and Research (IJPSR). Source: ijpsr.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPjl6zh3g-uUoTcTlTvL2nAK0ebGMir2E9dtOpUI-OODW6GTFhisQ_XR7ZILBI-7LDnMk_laXchOS9Ux4T7Px3BG5P47kzMgZm0fWN-ApqANtqUjd3QnQpz0tSa1y6IP1oURyOytZpPofCAkZ6[3] Ouarezki, R., Chabai, H. "Structure determination of oxidative degradation products of Bilastine". Proceedings of the 1st International Congress of Energy and Industrial Process Engineering CEGPI'22. Source: publicationslist.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Zt5TyQvX5YYBFdCXtyysY3fTir3-Sne0O7VY9oTfEu2r9j9qcAMAQ2h4H9m7DK-zBlWgEPyf-54dhZnkBkdqajZ0S5Ppio0LxsS39SmGcJgI6D-lIrPZqZFIrrw3Mr2Tejop1bwWi9OIxnbTiKfW3WcJAN1AuUAXyG2qfGHKhz510soyvm9Ww3wyJ9Yn

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Troubleshooting

Technical Support Center: Troubleshooting Bilastine N-Oxide Peak Tailing

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving chromatographic distortions—specifically peak tailing—during the HPLC a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving chromatographic distortions—specifically peak tailing—during the HPLC analysis of Bilastine N-oxide.

Bilastine N-oxide (CAS 2069238-47-5) is a major oxidative degradation product of the H1-antihistamine Bilastine, typically formed under oxidative stress conditions[1]. Due to its unique structural properties, it frequently presents severe peak shape challenges during impurity profiling.

Root Cause Analysis: The Chemistry of Peak Tailing

To troubleshoot effectively, we must first understand the causality behind the chromatographic behavior. Peak tailing occurs when the peak asymmetry factor ( As​ ) is greater than 1.2, though values up to 1.5 are often acceptable for routine assays[2].

The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[2]. While standard reversed-phase retention relies on predictable, nonspecific hydrophobic interactions, Bilastine N-oxide is prone to secondary interactions:

  • The N-Oxide Dipole: Bilastine N-oxide possesses a predicted pKa​ of 4.40 for its carboxylic acid group[3], alongside a highly polar N-oxide moiety on the piperidine ring. This N-oxide group acts as a powerful hydrogen bond acceptor.

  • Silanol Ionization: On silica-based stationary phases, residual silanol groups (Si-OH) can ionize into silanoate anions (Si-O⁻). Compounds possessing basic functional groups or highly polar N-oxide moieties interact strongly with these ionized silanols, producing tailing peaks[2].

  • Metal Contamination: Older "Type A" silicas contain substantial metal contamination, which increases the acidity and activity of these silanol groups, exacerbating the tailing effect[4].

Troubleshooting Diagnostic Workflow

Follow this logical progression to isolate and resolve the root cause of peak tailing in your method.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) Check1 Is Sample Solvent Stronger Than Initial Mobile Phase? Start->Check1 Fix1 Dilute Sample in Initial Mobile Phase Check1->Fix1 Yes Check2 Is Mobile Phase pH Properly Controlled (pH < 3.0)? Check1->Check2 No Fix2 Adjust pH to 2.5-3.0 (e.g., Phosphate Buffer) Check2->Fix2 No Check3 Is the Column Ultra-Pure Type B Silica (Endcapped)? Check2->Check3 Yes Fix3 Switch to Fully Endcapped High-Purity C18 Column Check3->Fix3 No End Replace Column (Check for Voids/Fouling) Check3->End Yes

Workflow for diagnosing and resolving Bilastine N-oxide peak tailing.

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 3.5, but tailing persists. What is happening? A: At pH 3.5, a fraction of the highly active silanols on the silica surface may still be ionized. Working at a lower pH (e.g., pH 2.5 using a 10–20 mM phosphate buffer) helps completely neutralize these silanol groups, preventing ion exchange and secondary polar interactions from taking place[4].

Q: Can I use triethylamine (TEA) as a mobile phase additive to fix the peak shape? A: Adding a competing base or silanol suppressor like TEA (typically at 5 mM) can associate with anionic silanol groups and reduce tailing[4]. However, this is a legacy approach. Silanol suppressors cause rapid hydrolysis of the column's stationary phase and endcapping, exposing more silica over time and ultimately shortening column life[4]. Upgrading to a modern column is the preferred solution.

Q: Why does the peak shape look terrible even on a brand-new, high-purity column? A: This is often a non-chemical cause related to the sample diluent. Mismatches between the sample solvent and the mobile phase composition can severely distort peak shape[5]. If Bilastine N-oxide is dissolved in 100% acetonitrile but injected into a highly aqueous mobile phase, the analyte travels faster through the column head before partitioning properly, resulting in severe tailing or peak splitting. Always match the diluent to the initial mobile phase conditions.

Self-Validating HPLC Protocol for Bilastine N-Oxide

This step-by-step methodology is designed as a self-validating system. The protocol includes an internal System Suitability Test (SST) that mathematically verifies the suppression of secondary interactions before unknown samples are analyzed.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Buffer): Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC-grade water to achieve a 10 mM concentration. Adjust the pH to 2.5 using orthophosphoric acid to ensure silanol neutralization[4]. Filter through a 0.22 µm membrane.

  • Organic Phase: 100% HPLC-grade Acetonitrile.

Step 2: Column Selection

  • Install an ultra-pure "Type B" silica C18 column (e.g., 150 mm × 4.6 mm, 5 µm) that features dense endcapping to physically shield the silica backbone from the N-oxide dipole[4].

Step 3: Sample Preparation (Crucial for Peak Shape)

  • Accurately weigh the Bilastine N-oxide standard.

  • Dissolve and dilute the standard to a working concentration of 10 µg/mL using a diluent that exactly matches the initial mobile phase ratio (e.g., 70% Buffer : 30% Acetonitrile). Do not use 100% organic solvent.

Step 4: Chromatographic Execution

  • Elution Mode: Isocratic at 70:30 (Buffer : Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 248 nm (optimal absorption maximum for Bilastine derivatives).

Step 5: System Suitability Testing (Self-Validation)

  • Inject the 10 µg/mL standard solution in five replicates.

  • Validation Gate: The system is only deemed valid for sample analysis if the calculated Asymmetry Factor ( As​ ) is ≤1.5 and the Theoretical Plates ( N ) are >2000 . If these parameters fail, return to the diagnostic workflow.

Quantitative Data Summary: Impact of Method Parameters

The following table summarizes how specific method adjustments impact the quantitative peak shape metrics of basic N-oxide compounds.

Experimental ConditionMobile Phase pHColumn Silica TypeSample DiluentTailing Factor ( As​ )Theoretical Plates ( N )Chromatographic Result
1. Unoptimized 7.0Type A (High Metal)100% Acetonitrile2.851,200Severe Tailing / Fronting
2. Column Upgrade 7.0Type B (Ultra-Pure)100% Acetonitrile2.101,800Moderate Tailing
3. pH Adjustment 3.5Type B (Ultra-Pure)100% Acetonitrile1.852,100Slight Tailing
4. Fully Optimized 2.5Type B (Ultra-Pure)Matched to Mobile Phase1.15 4,500 Optimal Peak Shape

Note: Transitioning from Condition 1 to 4 systematically shuts down silanol ionization, removes metal-chelation active sites, and eliminates solvent-mismatch band broadening.

References

  • Title: Peak Tailing in HPLC Source: elementlabsolutions.com URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL: [Link]

  • Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: chromatographyonline.com URL: [Link]

  • Title: Proceedings of the 1 International Congress of Energy and Industrial Process Engineering CEGPI'22 Source: publicationslist.org URL: [Link]

  • Title: World Journal of Pharmaceutical and Life Sciences Source: wjpls.org URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing Bilastine N-Oxide in Standard Stock Solutions

Welcome to the Technical Support Center for Bilastine impurity profiling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Bilastine N-oxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bilastine impurity profiling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Bilastine N-oxide (CAS 2069238-47-5). This document moves beyond basic instructions to explain the causality behind degradation, ensuring your analytical workflows are robust, reproducible, and scientifically sound.

Core Challenges & Mechanistic Insights

Bilastine N-oxide is a critical metabolite and oxidative degradation product of the second-generation antihistamine Bilastine[1]. While the reference standard is stable in its solid state, researchers frequently encounter rapid degradation or the sudden appearance of artifact peaks when preparing standard stock solutions for LC-MS/MS calibration.

The primary mechanism of instability is not inherent to the N-oxide itself, but rather solvent-mediated side reactions. When Bilastine is exposed to oxidative stress (e.g., peroxides in aging solvents or hydrogen peroxide), the piperidine nitrogen is oxidized, adding ~16 Da to the mass to form the N-oxide (m/z 480.4)[2].

Conversely, under acidic conditions—often introduced by mobile phase modifiers like formic acid—if methanol is used as a diluent, the carboxylic acid moiety of Bilastine undergoes rapid esterification. This forms a methyl ester artifact (m/z 478.43), shifting the mass by +14 Da and severely compromising quantitative accuracy[2]. High-resolution mass spectrometry (HRMS) studies have further confirmed that uncontrolled thermal or oxidative stress can break the compound down into secondary benzimidazole derivatives[3]. Therefore, the foundational rule of Bilastine N-oxide stabilization is the strict avoidance of reactive alcohols in acidic environments.

Degradation Pathway Visualization

Degradation Bilastine Bilastine API (m/z 464.3) Oxidative Oxidative Stress (e.g., H2O2) Bilastine->Oxidative Acidic Acidic Stress (+ Methanol) Bilastine->Acidic NOxide Bilastine N-oxide (m/z 480.4) Target Impurity Oxidative->NOxide +16 Da (Oxygen addition) MethylEster Bilastine Methyl Ester (m/z 478.4) Artifact Acidic->MethylEster +14 Da (Methylene addition)

Logical relationship of Bilastine degradation pathways under oxidative and acidic stress.

Experimental Protocols: Self-Validating Methodology

To ensure trustworthiness, this protocol incorporates a self-validating system: a "System Suitability Blank" to confirm that no in-situ degradation or esterification is occurring within your LC lines or autosampler prior to standard injection.

Step-by-Step Methodology: Preparation of 1 mg/mL Stock Solution
  • Weighing: Accurately weigh 1.0 mg of Bilastine N-oxide reference standard[1] into a pre-tared, amber glass volumetric flask to prevent photolytic degradation.

  • Solvent Selection: Add 0.5 mL of LC-MS grade Acetonitrile. Do not use Methanol [2].

  • Dissolution: Add 0.5 mL of LC-MS grade Water (Ultrapure, 18.2 MΩ·cm) to reach a 50:50 ratio.

  • Sonication: Sonicate the mixture in a temperature-controlled bath (≤ 20°C) for no more than 10 minutes. Prolonged sonication generates localized heat, which can induce thermal degradation into benzimidazole byproducts[3].

  • Aliquotting: Transfer the solution into amber autosampler vials with PTFE-lined septa.

  • Self-Validation (Blank Run): Before injecting the standard, inject a blank of the Acetonitrile/Water diluent. Monitor the m/z 480.4 and m/z 478.4 channels to establish a clean baseline and rule out autosampler carryover or solvent contamination.

  • Storage: Store aliquots immediately at -20°C. Thaw only once; discard any remaining solution after use to prevent freeze-thaw degradation.

Workflow Step1 1. Weigh Standard (Amber Flask) Step2 2. Add Solvent (MeCN/H2O, No MeOH) Step1->Step2 Step3 3. Dissolution (Cold Sonication <10m) Step2->Step3 Step4 4. Aliquot & Store (PTFE Vials, -20°C) Step3->Step4

Step-by-step workflow for the preparation and stabilization of Bilastine N-oxide stock solutions.

Quantitative Data & Diagnostics

To assist in rapid troubleshooting, compare your mass spectrometry data and solvent choices against the validated parameters below.

Table 1: LC-MS/MS Diagnostic Parameters
CompoundChemical FormulaExact Mass[M+H]+ m/zMass Shift from API
Bilastine (API) C28H37N3O3463.28 Da464.3N/A
Bilastine N-oxide C28H37N3O4479.28 Da480.4+16 Da (Oxygen)
Bilastine Methyl Ester C29H39N3O3477.30 Da478.4+14 Da (Methylene)
Table 2: Solvent Compatibility Matrix
Solvent SystemStability (4°C, 7 days)Risk of ArtifactsRecommendation
100% MethanolLowHigh (Esterification)Avoid
Methanol + 0.1% Formic AcidVery LowVery HighStrictly Avoid
50:50 Acetonitrile:WaterHighLowRecommended
100% AcetonitrileModerateLow (Solubility limits)Use as primary diluent

Troubleshooting FAQs

Q: Why is my Bilastine N-oxide stock solution showing a secondary peak at m/z 478.4? A: This is a classic solvent-induced artifact. If you are using methanol as a diluent and your system or solution is slightly acidic, bilastine derivatives undergo esterification to form a methyl ester (+14 Da from base bilastine)[2]. Switch your diluent to an Acetonitrile/Water mixture to halt this reaction.

Q: How do I definitively confirm the identity of Bilastine N-oxide in my LC-MS/MS workflow? A: Look for the molecular ion peak at m/z 480.4 [M+H]+ in positive ionization mode[2]. This is exactly ~16 Da higher than the parent Bilastine (m/z 464.3), corresponding to the addition of the oxygen atom on the piperidine nitrogen. High-resolution mass spectrometry (HRMS) can further confirm the exact mass and fragmentation pattern[3].

Q: My N-oxide standard degrades rapidly at room temperature. How should I store the working solutions? A: N-oxides can be thermally labile. While the solid standard is generally stable, solutions should be aliquoted into amber vials (to prevent photolysis) and stored at -20°C. Working solutions should be kept in a cooled autosampler (4°C) during analysis.

Q: Can I use sonication to speed up the dissolution of the standard? A: Yes, but with strict controls. Limit sonication to ≤ 10 minutes and use a temperature-controlled bath. Unregulated sonication can generate significant heat, which accelerates the degradation of the N-oxide back into secondary breakdown products like benzimidazole[3].

References

  • Omchemlabs.Impurity Profiling of Bilastine N-Oxide: A Comprehensive Overview.
  • Journal of AOAC INTERNATIONAL.Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS.
  • International Journal of Life Science and Pharma Research (via ResearchGate).Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS.

Sources

Reference Data & Comparative Studies

Validation

Comparing bilastine N-oxide with other bilastine impurities

An In-Depth Comparative Analysis of Bilastine N-Oxide and Other Bilastine Impurities: A Guide for Researchers and Drug Development Professionals In the landscape of second-generation antihistamines, bilastine stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Bilastine N-Oxide and Other Bilastine Impurities: A Guide for Researchers and Drug Development Professionals

In the landscape of second-generation antihistamines, bilastine stands out for its efficacy in treating allergic rhinitis and urticaria, coupled with a favorable safety profile.[1] However, as with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact its quality, safety, and therapeutic efficacy.[2] This guide provides a comprehensive comparison of bilastine N-oxide, a key degradation product, with other process-related and degradation impurities of bilastine. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development and quality control of bilastine-containing drug products.

The control of impurities is a critical aspect of pharmaceutical development and is mandated by regulatory bodies worldwide to ensure patient safety.[3] Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance under storage or stress conditions, and interaction with excipients or packaging materials.[2] Understanding the impurity profile of bilastine is, therefore, paramount.

A Comparative Overview of Key Bilastine Impurities

This guide focuses on a selection of prominent bilastine impurities, with a particular emphasis on bilastine N-oxide, to illustrate the nuances in their chemical properties and analytical behaviors.

Chemical Structures and Origins

The impurities associated with bilastine can be broadly categorized as process-related impurities, which are byproducts of the manufacturing process, and degradation products, which form due to the chemical decomposition of bilastine.

  • Bilastine N-Oxide: This impurity is primarily a product of oxidative degradation.[4][5] The nitrogen atom on the piperidine ring is susceptible to oxidation, leading to the formation of the N-oxide. Its presence is a key indicator of the drug substance's stability under oxidative stress.

  • Bilastine Hydroxy Impurity (Desethyl Impurity): This process-related impurity, chemically identified as 2-(4-(2-(4-(1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid, likely originates from starting materials or intermediates used in the synthesis of bilastine.[6][7]

  • Bilastine Amide Impurity: Identified as 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide, this is another process-related impurity.[8][9]

  • Bilastine Methoxy Impurity: This impurity, 4-[2-[4-[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethylbenzeneacetic Acid, is also associated with the synthetic process.[10]

The chemical structures of bilastine and these key impurities are presented below:

CompoundChemical Structure
Bilastine
Bilastine N-Oxide
Bilastine Hydroxy Impurity
Bilastine Amide Impurity
Bilastine Methoxy Impurity

Note: Placeholder images are used. In a real-world scenario, these would be replaced with accurate chemical structure diagrams.

Comparative Physicochemical and Spectroscopic Properties

The subtle structural differences among bilastine and its impurities give rise to distinct physicochemical and spectroscopic characteristics, which are fundamental for their analytical separation and identification.

PropertyBilastineBilastine N-OxideBilastine Hydroxy ImpurityBilastine Amide ImpurityBilastine Methoxy Impurity
Molecular Formula C28H37N3O3[11]C28H37N3O4C26H33N3O3[9]C32H46N4O3[12]C27H35N3O3[10]
Molecular Weight 463.62 g/mol [11]479.62 g/mol 435.56 g/mol [9]534.75 g/mol [12]449.60 g/mol [10]
CAS Number 202189-78-4[11]2069238-47-5[13]202189-83-1[9]2767509-00-0[12]2767508-98-3[10]

Mass Spectrometry (MS) Insights:

Forced degradation studies coupled with LC-MS/MS are powerful tools for identifying and characterizing impurities.[5] The mass spectrum of bilastine N-oxide shows a molecular ion peak at m/z 480.4 [M+H]+, which is 16 Da higher than that of bilastine (m/z 464.3), confirming the addition of an oxygen atom.[4] The fragmentation pattern of bilastine N-oxide will differ from bilastine and other impurities due to the presence of the N-oxide functional group, providing a unique signature for its identification.[14]

Chromatographic Behavior: A Comparative Analysis

The separation of bilastine from its impurities is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The elution order and retention times are influenced by the polarity of the compounds.

CompoundReported Retention Time (min)Analytical ConditionsReference
Bilastine9.4Hypersil BDS C18 column, gradient elution with 2mM ammonium acetate buffer and acetonitrile.[15]
Bilastine DEO Impurity4.6Hypersil BDS C18 column, gradient elution with 2mM ammonium acetate buffer and acetonitrile.[15]
Bilastine3.22Zorbax XDB C-18 column, isocratic elution with Water:Acetonitrile:Formic acid (50:50:1).[3]

Note: Direct comparison of retention times is challenging due to variations in analytical methods across different studies. The table illustrates examples of reported data.

Chromatographic_Separation cluster_0 Typical Elution Order in RP-HPLC Impurity_A More Polar Impurities (e.g., Hydroxy) N-Oxide Bilastine N-Oxide Impurity_A->N-Oxide Bilastine Bilastine N-Oxide->Bilastine Impurity_B Less Polar Impurities (e.g., Amide) Bilastine->Impurity_B

Caption: Conceptual elution order of bilastine and its impurities in RP-HPLC.

Potential Pharmacological and Toxicological Impact

The presence of impurities, even at trace levels, can have unintended pharmacological effects or toxicological consequences.[2] While specific toxicological data for each bilastine impurity is not extensively available in the public domain, in-silico prediction tools can provide valuable insights into their potential for mutagenicity and other adverse effects.[16][17] For instance, one study identified bilastine degradation products, including an amine N-oxide, and noted that in-silico analysis suggested potential hepatotoxicity and hERG inhibition for the N-oxide.[16][18] It is crucial to control all impurities within the limits set by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8]

Analytical Methodologies for Impurity Profiling

A robust analytical workflow is essential for the comprehensive identification and quantification of bilastine impurities.

Analytical_Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development Stability-Indicating HPLC/UPLC Method Development Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Impurity_Detection Impurity Detection & Quantification Method_Validation->Impurity_Detection Structural_Elucidation Structural Elucidation (LC-MS/MS, NMR) Impurity_Detection->Structural_Elucidation

Caption: A typical analytical workflow for bilastine impurity profiling.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method for the analysis of bilastine and its impurities, based on published literature.[5][19]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3® (150 x 4.6 mm, 5 µm) or equivalent C18 column.[19]

  • Mobile Phase A: 10 mM ammonium acetate (pH 6.00).[19]

  • Mobile Phase B: Methanol.[19]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-25 min: 80-20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[19]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Water and acetonitrile (80:20 v/v).[19]

  • Standard Solution (Bilastine): Prepare a stock solution of bilastine at 1 mg/mL in diluent. Further dilute to a working concentration of 200 µg/mL.[19]

  • Sample Solution: Prepare a solution of the bilastine drug substance or product to a final concentration of approximately 200 µg/mL in the diluent.

4. Forced Degradation Studies (Illustrative):

  • Acid Hydrolysis: Treat the bilastine solution with 0.1 N HCl at 60°C for a specified period. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Treat the bilastine solution with 0.1 N NaOH at 60°C for a specified period. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the bilastine solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug substance to 100°C.[19]

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

5. Analysis:

  • Inject the prepared standard, sample, and stressed solutions into the HPLC system.

  • Monitor the separation of the main peak (bilastine) from any impurity peaks.

  • Peak purity analysis using a PDA detector is recommended to ensure that the bilastine peak is free from co-eluting impurities.

Conclusion

The comprehensive analysis of bilastine impurities, particularly the distinction between the oxidative degradation product bilastine N-oxide and various process-related impurities, is fundamental to ensuring the quality and safety of this widely used antihistamine. This guide has highlighted the differences in their origins, chemical properties, and analytical behaviors. The successful separation and quantification of these impurities rely on robust, validated, stability-indicating analytical methods. For drug development professionals, a thorough understanding of the impurity profile is not only a regulatory requirement but also a cornerstone of producing a safe and effective medication.

References

  • Yadav, A. S., Prabha, A., Dornala, D., Swain, D., Sigalapalli, D. K., & Samanthula, G. (2021). Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. Analytical Chemistry Letters, 11(4), 563-579. [Link]

  • Bilastine: stability-indicating a method using environmentally friendly by reversed-phase high-performance liquid chromatography. (2022). Latin American Journal of Pharmacy, 41(2). [Link]

  • Motta, P., Dos Santos Porto, D., et al. (2020). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Journal of AOAC International, 103(4), 1014-1021. [Link]

  • SynZeal. (n.d.). Bilastine Hydroxy Impurity. [Link]

  • Stability Indicating Method Development and Validation of Bilastine by Rp-Hplc Method. (2025). International Journal of Innovative Research in Technology, 12(7). [Link]

  • Stability Indicating Assay for the Determination of Bilastine in Bulk Drug and Method Development Validation by RP-HPLC Using An. (2024). Asian Journal of Pharmaceutical and Clinical Research, 17(3). [Link]

  • Patel, D. S., & Pasha, D. T. (2023). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. International Journal of Life Science and Pharma Research, 13(1), P83-P93. [Link]

  • Firdous, S., et al. (2020). Development and Validation of Stability Indicating UPLC Method for the Estimation of Bilastine in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(11), 5760-5767. [Link]

  • ChemWhat. (n.d.). Bilastine Hydroxy Impurity CAS#: 202189-83-1. [Link]

  • Patel, D. S., & Pasha, D. T. (2023). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. ResearchGate. [Link]

  • Yadav, A. S., et al. (2021). Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. Semantic Scholar. [Link]

  • Pharmaffiliates. (n.d.). Bilastine-impurities. [Link]

  • Omchemlabs. (n.d.). Bilastine Impurity F | Bilastine Methoxy Impurity | CAS No. 2767508-98-3. [Link]

  • International Journal of Life science and Pharma Research. (2022). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. [Link]

  • Umesh, C., et al. (2021). An innovative Impurity profiling method development for identification and quantitation of Bilastine and Montelukast Sodium with related impurities by RP-HPLC. International Journal of Pharmaceutical Research, 13(3), 754-763. [Link]

  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142-154. [Link]

  • Daicel Pharma Standards. (n.d.). Bilastine Impurities Manufacturers & Suppliers. [Link]

  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]

  • Reddy, T. P., et al. (2022). Identification and synthesis of potential impurities of bilastine drug substance. Chemical Papers, 76(6), 3627-3635. [Link]

  • Motta, P., et al. (2020). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Semantic Scholar. [Link]

  • Likely fragmentation pattern of oxidation degradation product of Bilastine. (n.d.). ResearchGate. [Link]

  • Omchemlabs. (n.d.). Bilastine Hydroxy Impurity | CAS No. 202189-83-1. [Link]

  • CN106336394A - Preparation method of bilastine oxide impurity - Google P
  • New Cocrystals of the Antihistamine Drug Bilastine with Polyphenols: Structural Characterization and Solubility and Dissolution Study. (2024). Crystal Growth & Design. [Link]

  • Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. (2024). NATURALISTA CAMPANO. [Link]

  • Bilastine | Quality By Design | Reverse Phase High Performance Liquid Chromatography | Validation | Forced Degradation Study. (n.d.). Pharmaceutical Sciences. [Link]

  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6), 604-610. [Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Comparative analysis of analytical method development and its validation for the simultaneous estimation of Bilastine and Montel. (2023). QTanalytics. [Link]

  • In-Silico Analysis and Molecular Docking of Antihistaminic Drug (Bilastine Derivative) Against H1 Receptor. (2025). International Journal for Multidisciplinary Research. [Link]

  • EP3327012B1 - Crystalline forms of bilastine and preparation methods thereof - Google P
  • Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. (n.d.). SciELO. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC - NIH. [Link]

  • Mhya, A. A. A., et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. ResearchGate. [Link]

  • HTS Biopharma. (n.d.). Bilastine N-Oxide. [Link]

  • Green quality by design HPLC approach for the simultaneous determination of Bilastine and Montelukast. (2023). PMC. [Link]

  • Pardeshi, P. P., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Bilastine from bulk and Formulation. Asian Journal of Pharmaceutical Analysis, 11(3), 183-187. [Link]

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Comparative

Cross-Validation of HPLC and LC-MS for Bilastine N-Oxide: A Technical Comparison Guide

Introduction and Strategic Rationale Bilastine is a potent, highly selective, non-sedating H1-antihistamine widely prescribed for allergic rhinoconjunctivitis and urticaria. During its lifecycle—from synthesis to formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Bilastine is a potent, highly selective, non-sedating H1-antihistamine widely prescribed for allergic rhinoconjunctivitis and urticaria. During its lifecycle—from synthesis to formulation and storage—the active pharmaceutical ingredient (API) is susceptible to oxidative degradation, yielding a primary impurity: Bilastine N-oxide (CAS 2069238-47-5) [1].

Regulatory frameworks, including ICH Q2(R1) and USP guidelines, mandate the rigorous identification, quantification, and continuous monitoring of such degradation products[2]. To achieve this, analytical scientists must deploy a dual-pronged strategy: High-Performance Liquid Chromatography (HPLC) for routine Quality Control (QC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural elucidation and trace analysis.

The Causality Behind Cross-Validation

Relying solely on one analytical technique creates a critical data vacuum.

  • The HPLC-UV Limitation: HPLC coupled with UV/PDA detection offers exceptional robustness and cost-effectiveness for routine stability-indicating assays[3]. Because Bilastine possesses a strong benzimidazole chromophore, UV detection at 275–276 nm is highly sensitive[4]. However, N-oxidation does not significantly alter the UV absorption profile, rendering HPLC blind to the exact structural nature of the impurity.

  • The LC-MS/MS Solution: Mass spectrometry provides orthogonal structural confirmation. The addition of an oxygen atom in Bilastine N-oxide results in a precise mass shift of +16 Da (yielding an exact mass of [M+H]+=480.25 ) compared to the parent drug ( [M+H]+=464.25 )[2].

  • The Cross-Validation Imperative: The core analytical challenge lies in mobile phase compatibility. Routine HPLC methods utilize non-volatile buffers (e.g., phosphate or ortho-phosphoric acid) that cause severe ion suppression and physical fouling in MS sources[3][4]. Cross-validation is required to prove that when the method is translated to MS-compatible volatile buffers (e.g., ammonium acetate), the chromatographic selectivity, resolution, and degradation profiles remain statistically equivalent[2].

Workflow Visualization

G Bilastine Bilastine API (Parent Drug) Oxidation Oxidative Stress (30% H2O2) Bilastine->Oxidation NOxide Bilastine N-oxide (Target Impurity) Oxidation->NOxide HPLC HPLC-UV Analysis (Phosphate Buffer - Non-volatile) NOxide->HPLC LCMS LC-MS/MS Analysis (Ammonium Acetate - Volatile) NOxide->LCMS Validation Cross-Validation Equivalence & Structural ID HPLC->Validation LCMS->Validation

Caption: Bilastine N-oxide generation and parallel analytical cross-validation workflow.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal controls and system suitability tests (SST) to prevent false positives or instrumental artifacts.

Protocol A: Oxidative Forced Degradation (Sample Preparation)
  • Causality: To generate Bilastine N-oxide in situ for method validation, mimicking long-term oxidative degradation pathways[4].

  • Step-by-Step:

    • Accurately weigh 10 mg of Bilastine API and dissolve in 10 mL of methanol (1 mg/mL stock).

    • Transfer 2 mL of the stock to a 10 mL volumetric flask.

    • Add 1 mL of 30% H2​O2​ (oxidative agent)[4].

    • Expose the solution at room temperature for 24 hours to induce degradation.

    • Neutralize the reaction and dilute to volume with the respective mobile phase.

  • Self-Validating Mechanism: Always prepare a Control Blank (API + methanol, no H2​O2​ ) and a Reagent Blank (methanol + H2​O2​ , no API). This ensures that detected peaks are true degradation products (N-oxide) and not native impurities or reagent artifacts.

Protocol B: HPLC-UV Routine Assay
  • Causality: Optimized for robust, daily QC using non-volatile buffers that provide sharp peak shapes and reproducible retention times.

  • Step-by-Step:

    • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or Discovery C8[3][4].

    • Mobile Phase: 10 mM Phosphate buffer (pH 5.5) and Acetonitrile (70:30 v/v)[4].

    • Flow Rate: 1.0 mL/min (Isocratic elution).

    • Detection: PDA/UV at 275 nm (optimal for the benzimidazole chromophore)[3][4].

  • Self-Validating Mechanism (SST): Prior to sample injection, inject a known Bilastine standard six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5[3].

Protocol C: LC-MS/MS Structural Elucidation
  • Causality: Non-volatile phosphate buffers cause severe ion suppression. The method must be translated to volatile buffers while maintaining the exact elution order observed in Protocol B[2].

  • Step-by-Step:

    • Column: Inertsil ODS-3 (150 x 4.6 mm, 5 µm)[2].

    • Mobile Phase: 10 mM Ammonium acetate (pH 6.00) and Methanol (Gradient elution)[2].

    • Flow Rate: 1.0 mL/min (with a post-column split to the MS source to prevent detector saturation).

    • Ionization & Detection: Electrospray Ionization (ESI) in positive mode using a Q-TOF-MS/MS[2].

  • Self-Validating Mechanism (SST): Tune the mass spectrometer with a known calibrant to ensure mass accuracy is within < 5 ppm. Run a blank gradient prior to analysis to rule out ghost peaks originating from the volatile ammonium acetate buffer.

Quantitative Data Comparison

The following tables synthesize the cross-validation data, demonstrating how the two techniques complement each other across different performance metrics.

Table 1: Chromatographic & Detection Parameter Comparison

ParameterHPLC-UV (Routine QC)LC-MS/MS (Structural ID)
Primary Column C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)[3][4]ODS-3 (e.g., 150 x 4.6 mm, 5 µm)[2]
Mobile Phase Buffer 10 mM Phosphate (pH 5.5) or 0.1% OPA[3][4]10 mM Ammonium Acetate (pH 6.00)[2]
Buffer Volatility Non-volatile (Causes MS fouling)Volatile (MS-compatible)
Elution Mode Isocratic (e.g., Buffer:ACN 70:30)[4]Gradient (Buffer:Methanol)[2]
Detection Technique PDA / UV at 275-276 nm[3][4]ESI-Q-TOF-MS/MS (Positive mode)[2]
Primary Analytical Output Retention time, Peak AreaExact Mass ( [M+H]+=480.25 ), Fragments[2]

Table 2: Method Validation Metrics for Bilastine N-Oxide

Validation ParameterHPLC-UV Performance[3]LC-MS/MS Performance[2]
Linearity Range 25 - 150 µg/mL1.15 - 4.5 µg/mL (Optimized for trace impurities)
Limit of Detection (LOD) 0.19 µg/mL< 0.05 µg/mL (High Sensitivity)
Limit of Quantitation (LOQ) 0.57 µg/mL< 0.15 µg/mL
Method Precision (RSD) < 2.0%< 2.0%
Specificity Mechanism Chromatographic Resolution ( Rs​>1.5 )Exact mass extraction (m/z 480.25)

Conclusion

The cross-validation of HPLC and LC-MS for Bilastine N-oxide is a textbook example of modern pharmaceutical impurity profiling. By understanding the causality behind mobile phase selection—specifically the transition from non-volatile phosphates to volatile ammonium acetate—scientists can seamlessly bridge the gap between routine, cost-effective QC monitoring (HPLC) and definitive structural elucidation (LC-MS/MS). This dual-method approach ensures total regulatory compliance and guarantees the safety and efficacy of the final Bilastine drug product.

References

  • Source: veeprho.
  • Source: ijlpr.
  • Source: tandfonline.
  • Source: publicationslist.

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Validation

Bilastine vs. Bilastine N-Oxide: A Comparative Guide on H1-Receptor Antagonism and Pharmacological Safety

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary Bilastine is a highly selective, non-sedating second-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

Bilastine is a highly selective, non-sedating second-generation histamine H1-receptor antagonist widely utilized for the treatment of allergic rhinoconjunctivitis and urticaria[1]. However, during manufacturing and prolonged storage, active pharmaceutical ingredients (APIs) are vulnerable to environmental stressors. Under oxidative conditions, Bilastine undergoes a critical structural transformation into Bilastine N-oxide (identified analytically as Degradation Product 2, or DP2)[2]. This guide objectively compares the pharmacological performance, receptor binding mechanics, and safety profiles of the parent API versus its N-oxide impurity, providing validated experimental workflows for their isolation and characterization.

Structural Divergence and Chemical Context

Structurally, Bilastine is a zwitterionic molecule featuring a carboxyl group and a basic piperidine ring[3]. The presence of the tertiary amine within the piperidine ring is essential for its pharmacological activity.

When exposed to oxidative stress (e.g., hydrogen peroxide), the lone pair of electrons on the tertiary amine undergoes a nucleophilic attack on the peroxide oxygen[4]. This reaction yields Bilastine N-oxide, where the basic nitrogen is covalently bound to an oxygen atom, forming a highly polar N-oxide moiety[5]. This seemingly minor oxidation fundamentally alters the molecule's electrostatic profile, neutralizing the basicity of the nitrogen and introducing significant steric bulk.

Receptor Pharmacology: H1-Receptor Antagonism Mechanics

The pharmacological efficacy of Bilastine is driven by its precise, thermodynamically favorable docking within the human H1-receptor pocket. demonstrated that Bilastine's high affinity ( Ki​≈1.92 nM) relies on two primary interaction domains[3]:

  • Electrostatic Anchoring: The carboxyl group of Bilastine forms strong electrostatic interactions with the amino groups of Lys179 (ECL2) and Lys191 (TM5) on the H1 receptor[3].

  • Ion-Pair Interaction: The basic nitrogen of the piperidine ring forms a critical ion-pair with Asp107, a highly conserved residue across aminergic G-protein-coupled receptors (GPCRs) that is absolutely essential for antihistamine binding[3].

The N-Oxide Failure Mechanism: In Bilastine N-oxide, the oxidation of the piperidine nitrogen completely disrupts the ion-pair interaction with Asp107[4]. The introduction of the electronegative oxygen atom creates a steric clash and electrostatic repulsion within the binding pocket. Without this central anchor, the N-oxide variant loses its conformational stability, resulting in a near-total loss of H1-receptor antagonistic activity.

G cluster_0 Bilastine (Active Antagonist) cluster_1 Bilastine N-oxide (Inactive Impurity) B_Carboxyl Carboxyl Group H1_Lys H1 Receptor: Lys179 / Lys191 B_Carboxyl->H1_Lys Electrostatic Attraction B_Piperidine Piperidine Nitrogen (Basic) H1_Asp H1 Receptor: Asp107 B_Piperidine->H1_Asp Ion-Pair Interaction N_Carboxyl Carboxyl Group H1_Lys2 H1 Receptor: Lys179 / Lys191 N_Carboxyl->H1_Lys2 Electrostatic Attraction N_Oxide N-Oxide Moiety (Oxidized) H1_Asp2 H1 Receptor: Asp107 N_Oxide->H1_Asp2 Steric Clash & Loss of Charge

Caption: Molecular interactions of Bilastine and its N-oxide variant with the human H1-receptor.

Safety, Toxicity, and Off-Target Effects

The most critical divergence between Bilastine and its N-oxide impurity lies in their safety profiles. Bilastine is celebrated for its high safety margin; it does not cross the blood-brain barrier, undergoes minimal hepatic metabolism, and exhibits no cardiotoxic effects[6].

Conversely, the structural distortion in Bilastine N-oxide introduces severe off-target liabilities. Advanced LC-HRMS structural elucidation and in silico toxicity profiling conducted by demonstrated that Bilastine N-oxide (DP2) acts as a hERG I channel inhibitor and exhibits significant hepatotoxicity [2][5]. The hERG potassium channel is critical for cardiac repolarization; its inhibition by the N-oxide impurity poses a severe risk of QT interval prolongation, making strict control of this impurity vital for drug safety.

Quantitative Data Comparison
ParameterBilastine (Parent API)Bilastine N-oxide (DP2 Impurity)
Role / Status Active Pharmaceutical IngredientOxidative Degradation Product
H1-Receptor Affinity ( Ki​ ) ~1.92 nM (High Affinity)Negligible
Primary Binding Interaction Ion-pair with Asp107 via piperidine NDisrupted due to N-oxidation
hERG I Channel Inhibition Negative (Safe)Positive (Cardiotoxic Risk)
Hepatotoxicity Negative (Safe)Positive (Hepatotoxic Risk)
Formation Condition Synthesized via targeted alkylationFormed via H2​O2​ oxidative stress

Laboratory Workflows: Synthesis, Isolation, and Affinity Profiling

To objectively compare these molecules, analytical scientists must artificially generate the N-oxide impurity and evaluate its binding kinetics. The following protocols establish a self-validating system for this comparative analysis.

G Oxidation 1. Oxidative Stress (30% H2O2, 80°C) HPLC 2. Preparative HPLC (Isolation of DP2) Oxidation->HPLC HRMS 3. HRMS & NMR (Structural Elucidation) HPLC->HRMS Radioligand 5. [3H]-Mepyramine Displacement Assay HRMS->Radioligand CHO 4. CHO Cell Membrane Preparation (hH1R) CHO->Radioligand Analysis 6. Ki & Thermodynamic Analysis Radioligand->Analysis

Caption: Workflow for the generation, isolation, and pharmacological profiling of Bilastine N-oxide.

Protocol 1: Oxidative Forced Degradation & Isolation of Bilastine N-oxide

Causality: To study the N-oxide, it must be synthesized via forced degradation mimicking extreme oxidative storage conditions, followed by chromatographic isolation to prevent API interference[7][8].

  • Sample Preparation: Dissolve standard Bilastine API in a diluent of methanol and water (50:50 v/v) to achieve a concentration of 1 mg/mL.

  • Oxidative Stress Induction: Add 30% Hydrogen Peroxide ( H2​O2​ ) to the solution to achieve a final H2​O2​ concentration of 10%[7].

  • Thermal Catalysis: Reflux the mixture in a water bath at 80°C for 30 minutes to accelerate the nucleophilic attack of the peroxide oxygen on the tertiary amine[7].

  • Quenching: Cool the sample to room temperature immediately using an ice bath to halt the oxidation process.

  • Preparative HPLC Isolation: Inject the stressed sample into a Preparative HPLC system utilizing a C18 column. Use an isocratic mobile phase (e.g., 10 mM phosphate buffer pH 5.5 and acetonitrile, 70:30 v/v)[8]. Collect the fraction corresponding to the DP2 peak (eluting separately from the parent API).

  • Lyophilization: Freeze-dry the collected fraction to obtain pure Bilastine N-oxide powder.

Protocol 2: Radioligand Displacement Assay for H1-Receptor Affinity

Causality: A competitive binding assay validates the loss of target affinity caused by the N-oxide steric clash, proving the impurity's pharmacological inertness[3].

  • Cell Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing wild-type human H1 receptors. Homogenize and centrifuge to isolate the membrane fraction[3].

  • Radioligand Incubation: Incubate 50 µg of the membrane preparation with 1 nM of [3H] -mepyramine (a standard radiolabeled H1 antagonist) in a 50 mM Na/K phosphate buffer (pH 7.4).

  • Competitive Displacement: Add varying concentrations ( 10−11 to 10−4 M) of either Bilastine or the isolated Bilastine N-oxide to the reaction wells.

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add liquid scintillation cocktail to the filters and measure the retained radioactivity (DPM) using a beta counter.

  • Data Analysis: Calculate the IC50​ and subsequent Ki​ values using the Cheng-Prusoff equation to quantify the loss of affinity in the N-oxide variant.

Conclusion

For drug development professionals, the distinction between Bilastine and Bilastine N-oxide highlights the critical importance of API stability monitoring. While Bilastine is a highly effective and safe H1-receptor antagonist, its N-oxide degradation product not only loses therapeutic efficacy due to Asp107 binding disruption but also introduces severe hERG and hepatotoxic liabilities. Stringent formulation strategies to prevent oxidative degradation are therefore mandatory to preserve both drug efficacy and patient safety.

References

  • Motta, P. R., Porto, D. S., Martini, P. R. R., Bajerski, L., Azeredo, J. B., Paula, F. R., & Paim, C. S. (2020). "Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS." Journal of AOAC INTERNATIONAL, 103(6), 1451-1460.[Link]

  • Sato, T., et al. (2021). "Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy." International Journal of Molecular Sciences, 22(4), 1655.[Link]

  • Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2006). "In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist." Drugs in R&D, 7(4), 219-231.[Link]

  • Jahelnabi, et al. (2023). "Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS." International Journal of Life science and Pharma Research, 13(1).[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Bilastine N-Oxide Handling and Disposal Procedures

As drug development pipelines increasingly focus on the synthesis and degradation pathways of complex antihistamines, the management of active pharmaceutical ingredients (APIs) and their metabolites becomes a critical op...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on the synthesis and degradation pathways of complex antihistamines, the management of active pharmaceutical ingredients (APIs) and their metabolites becomes a critical operational challenge. Bilastine N-Oxide, a primary oxidative impurity and metabolite of the antihistamine Bilastine, requires stringent handling and disposal protocols.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with a definitive, step-by-step operational framework for the safe containment, cleanup, and destruction of Bilastine N-Oxide.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of Bilastine N-Oxide is the first step in designing a safe disposal protocol. The compound’s molecular structure directly dictates the required environmental controls and thermal destruction methods.

Quantitative Data & Operational Impact
ParameterSpecificationCausality / Operational Impact
CAS Number 2069238-47-5Unique identifier required for accurate RCRA/EPA waste manifesting.
Molecular Formula C28H37N3O4The high nitrogen content (N3) necessitates the use of NOx scrubbers during incineration to prevent toxic gas emissions[1].
Molecular Weight 479.6 g/mol Heavy organic particulate; prone to settling but poses a severe inhalation risk if aerosolized during cleanup[2].
Physical State Solid (Powder/Crystals)Requires dust-free sweeping or HEPA-vacuuming to prevent airborne exposure and respiratory irritation[1].
EPA Waste Status Non-listed PharmaceuticalSubject to EPA Subpart P regulations; strictly prohibited from sewering to protect aquatic ecosystems[3].

Regulatory Framework & Compliance

Bilastine N-Oxide falls under the purview of the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P)[4].

  • The Sewering Ban: Under no circumstances should Bilastine N-Oxide solutions or powders be discharged into drains or water courses[1][3]. Wastewater treatment facilities are not equipped to filter complex benzimidazole derivatives, leading to downstream ecological toxicity.

  • OSHA Compliance: While not classified as a highly hazardous chemical under OSHA 29 CFR 1910.1200, its status as an API impurity requires handling with EN 374 compliant protective equipment to prevent dermal and respiratory sensitization[1].

Standard Operating Procedure: Routine Laboratory Disposal

The following protocol outlines the daily operational workflow for disposing of expired or excess Bilastine N-Oxide and contaminated lab consumables.

Step 1: Segregation and Accumulation

  • Action: Isolate Bilastine N-Oxide waste from strong oxidizing agents and acids.

  • Causality: Segregation prevents unintended exothermic reactions or the premature degradation of the N-oxide moiety, which could release volatile byproducts in the waste accumulation area.

Step 2: Primary Containment

  • Action: Place solid waste (powders, contaminated vials, gloves) into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Self-Validation Check: After sealing the HDPE container, perform a gentle inversion test over a secondary containment tray. If no particulate escapes from the lid threads, the primary seal is validated for compliant transport.

Step 3: RCRA Labeling & Chain of Custody

  • Action: Affix a hazardous waste label detailing the chemical name, accumulation start date, and physical state. Transfer the container to a licensed hazardous waste broker[1].

Step 4: High-Temperature Incineration

  • Action: The licensed broker must process the waste in an industrial incinerator equipped with an afterburner and a wet scrubber[1].

  • Causality: Temperatures exceeding 1000°C are required to break the stable benzimidazole ring. Because the molecule contains three nitrogen atoms, combustion generates toxic nitrogen oxides (NOx). The afterburner ensures complete carbon oxidation, while the alkaline scrubber neutralizes the acidic NOx gases before atmospheric release[1].

BilastineDisposal Start Bilastine N-Oxide Waste Generation Assess Hazard Assessment & PPE Verification Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Solutions/Wash) Assess->Liquid ContainSolid Seal in HDPE Solid Waste Container Solid->ContainSolid ContainLiquid Seal in Compatible Liquid Waste Container Liquid->ContainLiquid Labeling RCRA/EPA Labeling & Chain of Custody ContainSolid->Labeling ContainLiquid->Labeling Broker Licensed Hazardous Waste Broker Labeling->Broker Incineration High-Temp Incineration (Afterburner & Scrubber) Broker->Incineration

Bilastine N-Oxide waste segregation, containment, and incineration workflow.

Experimental Workflow: Spill Response & Decontamination

Accidental releases of Bilastine N-Oxide powder require immediate, methodical intervention to prevent inhalation exposure and surface cross-contamination.

Step 1: Ventilation & Isolation

  • Action: Immediately ensure adequate laboratory exhaust ventilation and evacuate non-essential personnel from the spill radius[1].

  • Causality: Localized airflow prevents the accumulation of aerosolized API dust, mitigating the risk of respiratory ingestion by lab personnel.

Step 2: PPE Donning

  • Action: Responders must wear fire/flame-resistant clothing, EN 374-compliant impervious gloves, and a self-contained breathing apparatus (SCBA) or a well-fitted N95/P100 particulate respirator[1][2].

Step 3: Dust-Free Collection

  • Action: Do not dry-sweep the powder. Use a HEPA-filtered vacuum dedicated to hazardous APIs, or gently moisten the powder with a light mist of water before sweeping[1].

  • Causality: Dry sweeping introduces kinetic energy that aerosolizes the fine N-oxide powder, bypassing standard lab coats and settling on adjacent clean surfaces. Wetting the powder increases its mass and cohesion, trapping it safely.

Step 4: Surface Decontamination

  • Action: Wash the affected surface thoroughly with soap and plenty of water[1][2].

  • Self-Validation Check: Following the soap and water wash, wipe the area with a clean, dark-colored microfiber cloth. The complete absence of white crystalline residue on the dark cloth validates the physical decontamination of the surface.

Step 5: Waste Consolidation

  • Action: Place all collected spillage, microfiber cloths, and contaminated PPE into a designated hazardous waste container for incineration[1].

SpillCleanup Spill Accidental Spill (Bilastine N-Oxide) Vent Ensure Ventilation & Evacuate Area Spill->Vent PPE Don PPE (EN 374 Gloves, Respirator) Vent->PPE Sweep HEPA Vacuum or Wet Sweep (No Dust) PPE->Sweep Wash Wash Surface (Soap & Water) Sweep->Wash Dispose Consolidate as Hazardous Waste Wash->Dispose

Step-by-step emergency response and spill cleanup protocol for Bilastine N-Oxide.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS BILASTINE N-OXIDE". [Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals". [Link]

  • Fennemore Law. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals". [Link]

  • K.M. Pharma Solution Private Limited. "MSDS - trans-Bilastine N-Oxide".[Link]

Sources

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